3-Fluoro-5-iodobenzoic acid
Description
The exact mass of the compound 5-Fluoro-3-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-fluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWJTQMNTRDRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374584 | |
| Record name | 5-Fluoro-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723294-74-4 | |
| Record name | 3-Fluoro-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723294-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-iodobenzoic Acid from 3-Fluoro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-5-iodobenzoic acid, a valuable building block in medicinal chemistry, starting from 3-fluoro-5-iodoaniline. The synthesis involves a two-step process: the diazotization of the starting aniline followed by a Sandmeyer-type carboxylation reaction. While a specific, detailed experimental protocol for this exact transformation is not extensively documented in readily available literature, this guide constructs a robust and plausible experimental procedure based on well-established chemical principles and analogous transformations.[1]
Physicochemical Data of Reactants and Products
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling. The following tables summarize key quantitative data for 3-fluoro-5-iodoaniline and this compound.
Table 1: Physicochemical Properties of 3-Fluoro-5-iodoaniline
| Property | Value |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol |
| Appearance | Clear colorless to yellow to orange liquid |
| CAS Number | 660-49-1 |
| Purity | ≥95.0% (by GC) |
| Refractive Index | 1.6400-1.6460 @ 20°C |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄FIO₂ |
| Molecular Weight | 266.01 g/mol |
| Appearance | Faint orange to faint red powder |
| CAS Number | 723294-74-4 |
| Purity | ≥95% |
| Storage | Store in a cool, well-ventilated area. Keep container tightly closed. Light Sensitive. |
Synthetic Pathway and Mechanism
The conversion of 3-fluoro-5-iodoaniline to this compound is achieved through a Sandmeyer reaction.[2] This class of reactions is a cornerstone in aromatic chemistry for the transformation of an amino group into a variety of functionalities via a diazonium salt intermediate.[2]
The overall reaction is as follows:
Step 1: Diazotization
3-Fluoro-5-iodoaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to form the corresponding diazonium salt.[1]
Step 2: Sandmeyer-type Carboxylation
The unstable diazonium salt is then subjected to a carboxylation reaction. This is a less common variant of the Sandmeyer reaction. A plausible approach involves the use of a copper(I) salt, such as cuprous oxide (Cu₂O), to facilitate the introduction of the carboxylic acid group.[1] The exact mechanism for this carboxylation is not as well-defined as for the more common halogenation or cyanation Sandmeyer reactions.
Detailed Experimental Protocol
The following protocol is a representative procedure based on general methodologies for diazotization and Sandmeyer-type reactions.[1] Optimization may be required to achieve higher yields.
Materials and Reagents:
-
3-Fluoro-5-iodoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Oxide (Cu₂O)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with stirring bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Diazotization of 3-Fluoro-5-iodoaniline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-5-iodoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water. The dissolution may be exothermic, so careful addition and cooling might be necessary.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature is maintained between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and excessive evolution of nitrogen gas.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Sandmeyer-type Carboxylation
-
In a separate large beaker or flask, prepare a suspension of cuprous oxide (Cu₂O, catalytic to stoichiometric amount) in water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the cuprous oxide suspension with vigorous stirring. The addition may cause foaming and gas evolution (N₂).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. The reaction progress can be monitored by TLC.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic impurities.
-
To isolate the desired carboxylic acid, the aqueous bicarbonate washings should be collected and acidified with concentrated HCl until the solution is acidic to litmus paper.
-
The precipitated crude this compound is then collected by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
Dry the purified crystals under vacuum to obtain this compound.
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution without isolation. The reaction temperature for the diazotization step must be strictly controlled and kept below 5 °C to minimize decomposition.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it to water slowly, never the other way around.
-
3-Fluoro-5-iodoaniline: This compound may be harmful if swallowed, inhaled, or absorbed through the skin.
-
This compound: May cause skin, eye, and respiratory irritation.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: A simplified overview of the reaction mechanism.
References
Spectroscopic Profile of 3-Fluoro-5-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Fluoro-5-iodobenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally verified spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds. This guide also outlines detailed experimental protocols for acquiring such data, offering a foundational resource for researchers working with this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on structure-property relationships and spectral data of similar compounds, such as 3-fluorobenzoic acid and 3-iodobenzoic acid.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.0 - 13.0 | broad singlet | - | Carboxylic acid proton (-COOH) |
| ~8.15 | triplet | ~1.5 | H-6 |
| ~7.95 | doublet of doublets | ~8.5, ~1.5 | H-2 |
| ~7.60 | doublet of doublets | ~8.5, ~2.5 | H-4 |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Broadband Proton Decoupled
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Carboxylic acid carbon (-COOH) |
| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-3 (bearing Fluorine) |
| ~140.0 | C-1 |
| ~135.0 | C-6 |
| ~125.0 (d, ³JCF ≈ 8 Hz) | C-4 |
| ~120.0 (d, ³JCF ≈ 8 Hz) | C-2 |
| ~94.0 | C-5 (bearing Iodine) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1580 | Medium | C=C stretch (Aromatic ring) |
| ~1450 | Medium | C-O-H bend |
| ~1300 | Strong | C-O stretch |
| ~1250 | Strong | C-F stretch |
| ~880 | Strong | C-H out-of-plane bend |
| ~680 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 266 | ~80 | [M]⁺ (Molecular ion) |
| 249 | ~100 | [M - OH]⁺ |
| 221 | ~30 | [M - COOH]⁺ |
| 139 | ~40 | [M - I]⁺ |
| 122 | ~20 | [M - I - OH]⁺ |
| 94 | ~50 | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional broadband proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and injecting it into the instrument.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Ionization (EI):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Determining the Solubility of 3-Fluoro-5-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Fluoro-5-iodobenzoic acid in common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to generate this critical data in-house. The guide covers both qualitative and quantitative approaches, data presentation, and a visual representation of the experimental workflow.
Introduction
This compound is a halogenated benzoic acid derivative. The presence of a fluorine atom, an iodine atom, and a carboxylic acid group on the benzene ring suggests a molecule with a degree of polarity, but also significant lipophilicity. Understanding its solubility in various organic solvents is crucial for applications in medicinal chemistry, process development, and formulation science. Solubility data informs solvent selection for synthesis, purification, and the preparation of solutions for biological screening.
Experimental Protocols for Solubility Determination
A systematic approach to determining the solubility of a solid compound like this compound involves both initial qualitative assessments and subsequent quantitative measurements.
Qualitative Solubility Assessment
A preliminary assessment provides a rapid indication of solubility in a range of solvents. This is often a precursor to more time-consuming quantitative methods.
Methodology:
-
Dispense approximately 10 mg of this compound into a small test tube or vial.
-
Add 1 mL of the selected organic solvent in small portions.
-
After each addition, cap the container and shake it vigorously for 30-60 seconds.[1]
-
Visually inspect the mixture against a well-lit background.
-
Classify the solubility as:
-
This process should be repeated for a range of common organic solvents with varying polarities (e.g., alcohols, ketones, esters, ethers, and hydrocarbons).
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid solute with the solvent over a defined period.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of stoppered flasks or vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[2]
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3][4] The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant of each flask. To avoid transferring any solid particles, it is crucial to filter the sample through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents).
-
Analysis: Quantify the concentration of this compound in the filtered supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate analytical method for this purpose. A calibration curve must be prepared using standard solutions of known concentrations.
-
Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.
Data Presentation
Quantitative solubility data for this compound should be organized in a clear and structured format to facilitate comparison across different solvents.
Table 1: Solubility of this compound in Common Organic Solvents at a Specified Temperature
| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone | ||||
| Esters | Ethyl Acetate | |||
| Ethers | Diethyl Ether | |||
| Tetrahydrofuran (THF) | ||||
| Halogenated | Dichloromethane | |||
| Chloroform | ||||
| Hydrocarbons | Toluene | |||
| Heptane |
Note: This table is a template for recording experimentally determined data.
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of the compound.
References
Unveiling Molecular Architectures: A Technical Guide to the Crystal Structure of 3-Fluoro-5-iodobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
While the definitive crystal structure of 3-fluoro-5-iodobenzoic acid remains elusive in public databases, a comprehensive analysis of its structural analogs provides critical insights into the molecular geometry, intermolecular interactions, and potential biological implications of this class of compounds. This technical guide offers a comparative examination of the crystallographic data for key analogs, detailed experimental protocols for their characterization, and a look into the structure-activity relationships that are vital for drug discovery and development.
The strategic placement of halogen atoms on a phenyl ring is a powerful tool in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the larger iodine atom can serve as a heavy atom for crystallographic studies and as a handle for further synthetic modifications. Understanding the precise three-dimensional arrangement of these analogs is paramount for predicting their interactions with biological targets.
Comparative Crystallographic Data of Analogs
The following tables summarize the key crystallographic data for several analogs of this compound, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement Parameters for Amide Analogs [1][2]
| Parameter | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |
| Chemical Formula | C₁₄H₉F₄NO | C₁₄H₉F₃INO |
| Formula Weight | 283.22 | 375.11 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.0258 (2) | 8.3536 (4) |
| b (Å) | 39.7598 (12) | 7.8991 (4) |
| c (Å) | 7.9941 (3) | 19.3409 (9) |
| α (°) | 90 | 90 |
| β (°) | 115.158 (3) | 97.432 (4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2444.60 (11) | 1266.43 (11) |
| Z | 8 | 4 |
| Temperature (K) | 173 | 293 |
| R-factor | 0.040 | Not Reported |
Table 2: Crystal Data for Dihalogenated Benzoic Acid Analogs
| Parameter | 3,5-Difluorobenzoic Acid[3] | 3,5-Dichlorobenzoic Acid |
| Chemical Formula | C₇H₄F₂O₂ | C₇H₄Cl₂O₂ |
| Formula Weight | 158.10 | 191.01 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 5.438 (1) | 3.7812 (3) |
| b (Å) | 16.924 (3) | 13.996 (2) |
| c (Å) | 17.589 (4) | 14.514 (2) |
| α (°) | 90 | 90 |
| β (°) | 90.13 (3) | 95.183 (8) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1618.3 (6) | 764.9 (1) |
| Z | 8 | 4 |
| Temperature (K) | 293 | Not Reported |
| R-factor | 0.040 | Not Reported |
Experimental Protocols
The determination of the molecular structure of these analogs follows a well-established experimental workflow involving synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of Analogs
Synthesis of the amide analogs, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, typically involves the coupling of the corresponding benzoic acid with the desired amine. A general procedure is as follows:
-
Acid Activation: Dissolve 3-fluorobenzoic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF). Add a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and a base like N,N-diisopropylethylamine (DIPEA).
-
Amine Coupling: To the activated acid, add the desired amine (e.g., 2-(trifluoromethyl)aniline) (1 equivalent).
-
Reaction and Workup: Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then extracted and purified, typically by column chromatography.
The synthesis of dihalogenated benzoic acids like 3,5-dichlorobenzoic acid can be achieved through various methods, including the Sandmeyer reaction from the corresponding aniline derivative.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the amide analogs, solvents such as ethyl acetate or dichloromethane/hexane mixtures have been used. 3,5-Difluorobenzoic acid crystals were obtained from 1-butanol.[3]
X-ray Diffraction Analysis
The crystal structures are determined using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a specific temperature (e.g., 173 K or 293 K). The collected data is then processed to determine the unit cell parameters and integrated intensities. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Visualizing Experimental and Logical Workflows
References
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of 3-Fluoro-5-iodobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical workflows and biological pathway connections through detailed diagrams.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound (CAS Number: 723294-74-4).[1][2][3][4][5][6]
| Property | Value | Source |
| Molecular Formula | C₇H₄FIO₂ | [1][4][5][6] |
| Molecular Weight | 266.01 g/mol | [1][3][4][5][6] |
| Melting Point | 219-221 °C | [3] |
| Boiling Point (Predicted) | 329.8 °C at 760 mmHg | [5] |
| Density (Predicted) | 2.074 g/cm³ | [5] |
| XlogP (Predicted) | 2.2 | [7] |
| Appearance | Faint orange to faint red powder; Solid | [1][3] |
Spectroscopic and Hazard Information
| Parameter | Details |
| InChI | InChI=1S/C7H4FIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) |
| SMILES | C1=C(C=C(C=C1F)I)C(=O)O |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P312, P405, P501.[1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of aromatic carboxylic acids like this compound are outlined below.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[8][9][10][11]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).
-
Approximate Melting Point: A rapid heating run (5-10 °C/minute) is performed to determine an approximate melting range.
-
Accurate Melting Point: A fresh sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased slowly (1-2 °C/minute).
-
Data Recording: The temperature at which the first crystal melts and the temperature at which the last crystal disappears are recorded as the melting point range. A pure compound should have a sharp melting range of 1-2 °C.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration with a standardized base solution.[12][13]
Methodology:
-
Sample Preparation: A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The data can be analyzed using first and second derivative plots to accurately determine the equivalence point.
Aqueous Solubility Determination
The solubility of an organic compound in water can be measured by creating a saturated solution and quantifying the dissolved compound.
Methodology:
-
Saturated Solution Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or titration.
-
Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.
Synthetic Utility and Biological Relevance
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. One common transformation is the conversion to a benzamide, a scaffold found in many pharmaceutical agents.
Halogenated benzamides are of interest in drug discovery. For instance, the benzamide scaffold is a key feature of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a therapeutic strategy in certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 723294-74-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | 723294-74-4 | Benchchem [benchchem.com]
- 4. appchemical.com [appchemical.com]
- 5. This compound | 723294-74-4 [chemnet.com]
- 6. 5-Fluoro-3-iodobenzoic acid - CAS:723294-74-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. PubChemLite - this compound (C7H4FIO2) [pubchemlite.lcsb.uni.lu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. community.wvu.edu [community.wvu.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. web.mit.edu [web.mit.edu]
- 13. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodobenzoic acid is a key building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine and an iodine atom, allows for diverse chemical modifications, making it a valuable starting material for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Synthetic Pathways
Two principal synthetic routes have been identified for the preparation of this compound, starting from commercially available precursors:
-
Route 1: From 3-Fluoro-5-iodoaniline. This route involves a Sandmeyer-type reaction, where the amino group of 3-Fluoro-5-iodoaniline is converted to a nitrile, which is subsequently hydrolyzed to the desired carboxylic acid.
-
Route 2: From 3-Fluoroaniline. This multi-step synthesis begins with the diazotization of 3-fluoroaniline, followed by iodination to form 1-fluoro-3-iodobenzene. The final step involves the carboxylation of this intermediate.
The following sections provide detailed experimental protocols and data for each of these synthetic pathways.
Route 1: Synthesis from 3-Fluoro-5-iodoaniline
This synthetic approach is a two-step process that begins with the diazotization of 3-fluoro-5-iodoaniline, followed by a cyanation reaction (a variation of the Sandmeyer reaction), and subsequent hydrolysis of the resulting benzonitrile to the target benzoic acid.
Experimental Workflow
The Reactivity Profile of the Carbon-Iodine Bond in 3-Fluoro-5-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] The strategic placement of the fluorine, iodine, and carboxylic acid functionalities on the benzene ring provides a versatile scaffold for molecular elaboration. The carbon-iodine (C-I) bond is the most reactive site for transformations, primarily through palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making it an invaluable tool for medicinal chemists. This guide provides an in-depth analysis of the C-I bond's reactivity in this compound, focusing on key cross-coupling reactions, supported by experimental protocols and quantitative data.
Synthesis of this compound
The primary synthetic route to this compound often starts from 3-fluoroaniline. The synthesis is a multi-step process that involves the conversion of the aniline to the target benzoic acid.[2] A common pathway involves a Sandmeyer-type reaction, where the amino group of 3-fluoroaniline is first converted into a diazonium salt. This intermediate is then subjected to iodination to introduce the iodine atom, followed by the introduction of the carboxylic acid functionality.[2][3]
Caption: Synthesis pathway for this compound.
Reactivity of the Carbon-Iodine Bond: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is highly susceptible to oxidative addition to a low-valent palladium(0) complex, which is the key initiating step in a wide range of cross-coupling reactions. This high reactivity, relative to C-Br or C-Cl bonds, allows for selective transformations. The electron-withdrawing nature of the fluorine and carboxylic acid groups further activates the C-I bond towards this process.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[4] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.[5][6] The reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.
References
A Technical Guide to the Electronic Effects of Fluorine and Iodine on the Benzoic Acid Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic effects exerted by fluorine and iodine substituents on the benzoic acid ring. Understanding these effects is paramount in medicinal chemistry and drug development, where subtle modifications to a molecule's electronic landscape can profoundly influence its acidity (pKa), reactivity, and ultimately, its pharmacokinetic and pharmacodynamic profiles.
Introduction to Electronic Effects in Substituted Benzoic Acids
The acidity of benzoic acid is significantly modulated by substituents on the aromatic ring. These modifications alter the stability of the benzoate conjugate base through two primary electronic mechanisms:
-
Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs), such as halogens, exert a negative inductive (-I) effect, pulling electron density away from the ring and stabilizing the negative charge of the carboxylate anion. This stabilization increases the acidity of the benzoic acid (lowers the pKa).[1][2][3][4]
-
Resonance Effect (+R/-R): Also known as the mesomeric effect, this is transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons, like halogens, can donate electron density to the ring via a positive resonance (+R) effect.[5] This donation of electron density can destabilize the carboxylate anion, making the acid less acidic (raising the pKa).[2][3]
The net influence of a substituent is a balance of these competing effects. For halogens, the electron-withdrawing inductive effect (-I) generally dominates over the electron-donating resonance effect (+R).[6]
The Electronic Influence of Fluorine
Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive (-I) effect.[1][2][3] This effect strongly stabilizes the conjugate base of benzoic acid, thereby increasing its acidity. However, fluorine also possesses lone pairs in 2p orbitals which can overlap effectively with the 2p orbitals of the ring carbons, leading to a modest +R effect that partially counteracts the inductive pull.[7]
The impact of fluorine on the acidity of benzoic acid varies with its position on the ring:
-
Para-Fluorobenzoic Acid: The +R effect is most pronounced at the para position, which directly opposes the -I effect.
-
Meta-Fluorobenzoic Acid: At the meta position, the resonance effect is negligible, and the acid-strengthening -I effect is the primary influence.
-
Ortho-Fluorobenzoic Acid: The acidity is significantly increased due to the "ortho effect," a complex combination of strong inductive effects (due to proximity) and other steric and electronic factors that are not fully understood.[2]
The Electronic Influence of Iodine
Iodine is significantly less electronegative than fluorine, resulting in a weaker -I effect. Its larger size means the overlap between its 5p orbitals and the carbon 2p orbitals is less efficient, leading to a weaker +R effect compared to fluorine. A key distinguishing feature of iodine is its high polarizability, which can also influence intermolecular interactions.
The positional effects for iodine are analogous to fluorine:
-
Para-Iodobenzoic Acid: A balance of a weak -I and a weak +R effect.
-
Meta-Iodobenzoic Acid: The acidity is primarily dictated by the weak -I effect.
-
Ortho-Iodobenzoic Acid: The ortho effect again leads to a substantial increase in acidity.
Quantitative Data Summary
The electronic effects of substituents can be quantified using pKa values and Hammett substituent constants (σ). The pKa is the negative logarithm of the acid dissociation constant (Ka); a lower pKa indicates a stronger acid. The Hammett constant (σ) quantifies the electronic effect of a substituent; a positive value indicates an electron-withdrawing character that increases acidity.[8][9][10]
Table 1: Comparative pKa Values of Halogenated Benzoic Acids
| Substituent | pKa (ortho) | pKa (meta) | pKa (para) |
| -H (Benzoic Acid) | 4.20 | 4.20 | 4.20 |
| -F | 3.27 | 3.87 | 4.14 |
| -I | 2.86 | 3.86 | 4.00 |
Data compiled from various chemical data sources.
Table 2: Hammett Substituent Constants (σ)
| Substituent | σ (meta) | σ (para) |
| -F | +0.34 | +0.06 |
| -I | +0.35 | +0.18 |
Data compiled from various physical organic chemistry literature.
Observations:
-
Both fluorine and iodine increase the acidity of benzoic acid (lower the pKa) compared to the unsubstituted parent molecule, demonstrating the dominance of their electron-withdrawing inductive effects.
-
The ortho-isomers are consistently the most acidic due to the ortho effect.[2]
-
At the para position, the pKa of 4-fluorobenzoic acid is higher than that of 4-iodobenzoic acid, suggesting that the acid-weakening +R effect of fluorine is more significant than that of iodine in this position, partially offsetting its stronger -I effect.[7]
Visualizing Electronic & Experimental Frameworks
The interplay of electronic effects and the workflow for their measurement can be visualized using structured diagrams.
Caption: Logical flow of substituent electronic effects on acidity.
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Protocols
This method is a reliable standard for determining the pKa of acidic compounds.[11][12]
Objective: To determine the pKa of a substituted benzoic acid by monitoring pH changes during titration with a strong base.
Materials & Apparatus:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette (Class A)
-
Beakers (100 mL)
-
Volumetric flasks
-
Substituted benzoic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)[13][14]
-
Standard pH buffers (pH 4.00, 7.00, 10.00)
-
Deionized water
Procedure:
-
Preparation of Sample Solution: Accurately weigh a quantity of the substituted benzoic acid to prepare a ~1 mM solution (e.g., 20 mL).[13][14] Dissolve the sample in deionized water. If solubility is an issue, a co-solvent like acetonitrile or ethanol may be used, but the resulting pKa will be an apparent pKa (pKa_app).
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4, 7, and 10 buffers.[13][14]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Add KCl solution to maintain a constant ionic strength.[13][14] Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Initial Acidification: Make the sample solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[13][14] This ensures the acid is fully protonated at the start.
-
Titration: Fill the burette with standardized 0.1 M NaOH. Add the NaOH in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.[14]
-
Data Collection: Continue the titration until the pH reaches approximately 12.[13][14] Collect more data points near the equivalence point, where the pH changes most rapidly.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found visually or by calculating the first derivative of the curve (d(pH)/dV).
-
The volume at the half-equivalence point is exactly half the volume of NaOH needed to reach the equivalence point.
-
The pKa is equal to the pH of the solution at this half-equivalence point.
-
-
Replication: Perform the titration at least in triplicate to ensure the reliability and reproducibility of the results.[13]
This guide provides a foundational understanding of the distinct electronic characteristics of fluorine and iodine substituents. The interplay between their inductive and resonance effects, quantified by pKa and Hammett constants, offers a powerful tool for the rational design of molecules with tailored acidic properties, a critical aspect of modern drug discovery and development.
References
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sarthaks.com [sarthaks.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. web.viu.ca [web.viu.ca]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. assets.cambridge.org [assets.cambridge.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to Commercially Available 3-Fluoro-5-iodobenzoic Acid: Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available sources, purity levels, and analytical methodologies for 3-Fluoro-5-iodobenzoic acid (CAS No. 723294-74-4). This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its quality crucial for reproducible and reliable research.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, though this can vary between suppliers and batches. Below is a summary of some commercially available sources.
| Supplier | Stated Purity | CAS Number | Additional Information |
| Apollo Scientific | ≥95%[1] | 723294-74-4[1] | - |
| CymitQuimica | ≥95%[2] | 723294-74-4[2] | Appears as a faint orange to faint red powder[2]. |
| Santa Cruz Biotechnology | - | 723294-74-4[3] | Specialty product for proteomics research. |
| Sigma-Aldrich | - | 723294-74-4 | Sources from various partners. |
Potential Impurities
Understanding the potential impurities in this compound is critical for quality control and for avoiding interference in sensitive applications. Impurities can originate from the synthetic route, starting materials, or degradation. A common synthetic pathway to 3-Fluoro-5-iodobenzamide, a derivative of the target compound, starts from 3-fluoro-5-iodoaniline, which is converted to this compound.
Based on this, potential impurities could include:
-
Starting Materials: Residual 3-fluoro-5-iodoaniline.
-
Isomeric Impurities: Other isomers of fluoro-iodobenzoic acid that may form during the synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification processes.
-
By-products of Halogenation: In the synthesis of halogenated benzoic acids, there is a risk of forming over-halogenated or under-halogenated products.
-
Related Compounds: Benzoic acid and other simple aromatic acids could be present as minor impurities.
Figure 1. Logical relationship of potential impurities in this compound.
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of aromatic carboxylic acids.
Experimental Protocol (Adapted from a similar compound):
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start at a lower percentage of Solvent B and gradually increase to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Figure 2. Experimental workflow for HPLC purity analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Sample Introduction: The sample can be introduced directly via infusion or through an LC-MS system.
-
Analysis: The mass spectrum will show the molecular ion peak, which can be compared to the theoretical mass of this compound (266.01 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used for purity assessment, including quantitative NMR (qNMR).
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic protons. The integration of these signals can be used to quantify the compound against a known internal standard in qNMR.
Conclusion
For researchers, scientists, and drug development professionals, ensuring the quality of starting materials like this compound is paramount. This guide provides a foundational understanding of its commercial availability, expected purity, potential impurities, and the analytical methods used for its quality control. It is always recommended to obtain a certificate of analysis from the supplier for each batch and to perform in-house quality control checks, especially for sensitive applications.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the thermal stability and decomposition of 3-Fluoro-5-iodobenzoic acid. Due to a lack of specific experimental data in the public domain for this compound, this guide synthesizes information from related halogenated benzoic acids to predict its thermal behavior. It also outlines standard experimental protocols for a detailed thermal analysis.
Physicochemical Properties of this compound
This compound is a halogenated aromatic carboxylic acid.[1][2] Its unique electronic environment, influenced by the electron-withdrawing fluorine atom and the larger, more polarizable iodine atom, makes it a valuable building block in organic synthesis.[2]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 723294-74-4 | [3][4] |
| Molecular Formula | C₇H₄FIO₂ | [3] |
| Molecular Weight | 266.01 g/mol | [3] |
| Appearance | Faint orange to faint red powder | [3] |
| Purity | ≥95% | [3][4] |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [3][4] |
Predicted Thermal Stability and Decomposition
The carbon-iodine bond is generally weaker and more susceptible to thermal cleavage than the carbon-fluorine bond.[5] Therefore, it is anticipated that the primary decomposition pathway for this compound would initiate with the cleavage of the C-I bond.
Upon heating, halogenated aromatic compounds can release hazardous gases.[5] For this compound, potential decomposition products could include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide (HI), and hydrogen fluoride (HF).[5]
To provide context, the melting points of related iodobenzoic and fluorobenzoic acids are presented in Table 2.
Table 2: Melting Points of Related Benzoic Acids
| Compound | Melting Point (°C) | Source |
| 2-Iodobenzoic acid | 161.45 - 161.95 | [6] |
| 3-Iodobenzoic acid | 186.45 - 187.15 | [6] |
| 4-Iodobenzoic acid | 270.55 - 270.85 | [6] |
| 2-Fluorobenzoic acid | 124.35 - 124.65 | [6] |
| 3-Fluorobenzoic acid | 123.55 - 123.85 | [6][7] |
| 3-Bromo-5-iodobenzoic acid | 219 - 221 | [1] |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[8][9]
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min up to a final temperature of 600 °C, or until the decomposition is complete. The heating rate can influence the observed decomposition temperature.[8]
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the resulting TGA curve.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and exothermic decomposition events.
Objective: To determine the melting point, heat of fusion, and identify any exothermic decomposition events for this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min up to a temperature beyond its melting point, but below its decomposition temperature as determined by TGA.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the melting point (Tm) from the peak of the endothermic transition.
-
Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.
-
Observe any exothermic peaks that may indicate decomposition.
-
Visualizations
The following diagrams illustrate a general workflow for thermal analysis and a predicted decomposition pathway for this compound.
Caption: General experimental workflow for the thermal analysis of this compound.
Caption: Predicted primary thermal decomposition pathway for this compound.
Conclusion
While specific experimental data on the thermal stability of this compound is limited, a predictive analysis based on the behavior of analogous halogenated aromatic compounds suggests that the carbon-iodine bond is the most likely point of initial thermal cleavage. The outlined TGA and DSC protocols provide a robust framework for the empirical determination of its thermal properties. Such experimental investigation is crucial for ensuring the safe handling, storage, and application of this compound in research and drug development, particularly in processes involving elevated temperatures. It is recommended to handle the thermal decomposition of this compound in a well-ventilated fume hood due to the potential release of hazardous gases.[5]
References
- 1. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]
- 2. This compound | 723294-74-4 | Benchchem [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 723294-74-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 3-Fluoro-5-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of starting materials.[1] 3-Fluoro-5-iodobenzoic acid is a valuable building block in medicinal chemistry. The presence of the iodine atom allows for selective cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final products. The resulting 3-fluoro-5-arylbenzoic acids are important intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[2]
These application notes provide a detailed overview, experimental protocols, and representative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
| 5 | 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)benzoic acid | Low Yield* |
| Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups, such as 3,5-difluorophenylboronic acid, may result in lower yields under standard conditions. Optimization of the catalyst, base, or solvent system may be necessary to improve yields for these substrates.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Dioxane/Water System
This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Dioxane
-
Water
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate the vessel and backfill with an inert gas. Repeat this process three times.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-5-arylbenzoic acid.[2]
Protocol 2: Environmentally Friendly Suzuki-Miyaura Coupling in Water at Room Temperature
This protocol is based on a highly efficient and environmentally friendly method utilizing water as the solvent at ambient temperature.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Upon completion of the reaction (which can be monitored by TLC), a precipitate of the product will form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization if necessary.[3]
dot
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The 3-fluoro-5-arylbenzoic acid scaffold is a key structural motif in a variety of biologically active molecules. The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route to a diverse library of these compounds. For instance, the corresponding benzamide derivatives are important intermediates in the synthesis of targeted kinase inhibitors, such as those targeting the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers.[2] The fluorine atom can enhance drug-like properties, including metabolic stability and binding affinity to the target protein.
dot
Caption: The RAS-RAF-MEK-ERK signaling pathway and the role of kinase inhibitors.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-fluoro-5-arylbenzoic acids from this compound. The reaction is versatile, high-yielding, and tolerant of a wide range of functional groups. The resulting products are valuable intermediates for the development of new therapeutic agents and functional materials. The protocols provided herein offer a solid starting point for researchers to explore the utility of this compound in their own synthetic endeavors.
References
Protocol for Sonogashira Coupling with 3-Fluoro-5-iodobenzoic Acid: Application Notes for Researchers and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a fundamental and versatile transformation in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is highly valued for its mild reaction conditions and broad functional group tolerance.[2][3][4] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science for the development of pharmaceuticals and functional materials.[1][2]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-fluoro-5-iodobenzoic acid with terminal alkynes. The presence of both a fluorine atom and an iodine atom on the benzoic acid scaffold makes this substrate particularly interesting for drug development. The iodine atom provides a reactive handle for the Sonogashira coupling, while the fluorine atom can enhance metabolic stability and binding affinity of the final product. The resulting 3-fluoro-5-(alkynyl)benzoic acids are versatile intermediates for the synthesis of a wide range of biologically active compounds and molecular probes.
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The acetylide group is then transferred from the copper to the palladium complex.
-
Reductive Elimination: Finally, the diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[2]
Experimental Protocols
This section provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne. The protocol is based on established procedures for similar aryl iodides and can be adapted for various terminal alkynes.[2][5][6][7]
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Reaction Setup and Procedure
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe, followed by the amine base (2.0-3.0 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by TLC by observing the consumption of the starting aryl iodide.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-fluoro-5-(alkynyl)benzoic acid.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes, which can be considered representative for the reaction with this compound.
| Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | RT | 4 | 92 |
| Ethyl 4-iodobenzoate | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | RT | 6 | 88 |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O (0.1) | - | THF/DMA | 75 | 72 | <2 (batch) |
| 2,5-diiodo-N-morpholinebenzamide | Phenylacetylene | Pd₂(dba)₃ (2.5) | 3 | i-Pr₂NH | DMSO | 45 | 1 | 60 |
| 2,5-diiodo-N-morpholinebenzamide | 3-Ethynylpyridine | Pd₂(dba)₃ (2.5) | 3 | i-Pr₂NH | DMSO | 45 | 1 | 86 |
Note: The reaction conditions and yields are highly dependent on the specific substrates and may require optimization.[2][5][6]
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
General Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-5-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[1] This transformation is of paramount importance in pharmaceutical and materials science, where aryl amines are common structural motifs.[1] 3-Fluoro-5-iodobenzoic acid is a valuable building block in medicinal chemistry. Its functionalization via C-N bond formation opens avenues for the synthesis of a diverse range of compounds, including potential enzyme inhibitors and other biologically active molecules.
This document provides a detailed guide for performing the Buchwald-Hartwig amination on this compound, covering recommended starting conditions, a general experimental protocol, and key considerations for reaction optimization.
General Reaction Scheme
The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Key Considerations for Reaction Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, particular attention must be paid to the reaction parameters to maximize yield and minimize side reactions.
-
Palladium Source : A variety of Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is generated in situ.[2] Common choices include Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate).[3]
-
Ligand Selection : The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP, Xantphos) are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] For aryl iodides, bidentate ligands like BINAP have been shown to be effective.[1]
-
Base Selection : The base plays a crucial role in the deprotonation of the amine coupling partner. While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can promote side reactions such as hydro-dehalogenation with electron-deficient aryl halides. For substrates like this compound, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to achieve a balance between reaction rate and selectivity.[3]
-
Solvent Choice : Anhydrous, non-protic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices that have demonstrated efficacy in dissolving the reaction components.[5]
Representative Reaction Conditions for Optimization
The optimal conditions for the Buchwald-Hartwig amination of this compound will vary depending on the nucleophilicity and steric bulk of the amine coupling partner. The following table provides recommended starting points for reaction optimization.
| Amine Type | Example Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Primary Aliphatic | n-Butylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (1.5) | Toluene | 80-100 | 12-24 | Moderate to High |
| Secondary Cyclic | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | High |
| Primary Aromatic | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 100-110 | 16-24 | Moderate to High |
| Hindered Secondary | Diisopropylamine | Pd(OAc)₂ (2-3) | RuPhos (4-6) | NaOt-Bu (1.5) | Toluene | 100-110 | 24 | Low to Moderate |
Note: Yields are highly dependent on the specific amine and optimized conditions. These values represent typical ranges found in the literature for similar couplings.
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a representative amine, such as morpholine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk tube or sealable reaction vial, add this compound (1.0 equiv), the base (2.0 equiv), the palladium catalyst (0.02 equiv), and the phosphine ligand (0.03 equiv) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition : Evacuate and backfill the vessel with inert gas three times. Through a septum, add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M) followed by the amine (1.2-1.5 equiv) via syringe.
-
Reaction Execution : Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified duration (typically 12-24 hours).
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup : Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and acidify to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid and any excess amine.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-amino-5-fluorobenzoic acid derivative.
Visualized Workflows and Mechanisms
The following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow for the procedure.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of PARP Inhibitors Using 3-Fluoro-5-iodobenzoic Acid as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1][2][3] PARP-1, the most abundant member, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[1][2] In cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs.[1][2] These subsequently cause double-strand breaks (DSBs) during DNA replication, which cannot be repaired in HR-deficient cells, leading to cell death through a mechanism known as synthetic lethality.[1][2]
The development of small molecule PARP inhibitors has therefore become a significant strategy in oncology.[2][4][5] A common structural feature of many PARP inhibitors is a benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the enzyme's catalytic site.[1] 3-Fluoro-5-iodobenzoic acid and its derivatives, such as 3-fluoro-5-iodobenzamide, are versatile precursors for synthesizing these inhibitors. The iodine atom provides a reactive site for carbon-carbon bond formation through cross-coupling reactions, allowing for the introduction of diverse chemical functionalities, while the fluorinated benzamide core serves as a key pharmacophore for PARP inhibition.[1]
These application notes provide detailed protocols for the synthesis of PARP inhibitor intermediates starting from this compound, along with methods for their biological evaluation.
PARP Signaling Pathway and Mechanism of Inhibition
The central role of PARP-1 is in the detection of and response to single-strand DNA breaks. The inhibition of this process is the primary mechanism of action for the described class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-5-iodobenzoic Acid as a Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-fluoro-5-iodobenzoic acid as a crucial intermediate in the synthesis of targeted kinase inhibitors. The unique substitution pattern of this molecule, featuring a fluorine atom to enhance binding affinity and metabolic stability, and an iodine atom that allows for diverse cross-coupling reactions, makes it a valuable scaffold in medicinal chemistry.
Introduction to Therapeutic Potential
This compound and its derivatives, particularly 3-fluoro-5-iodobenzamide, are versatile building blocks in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The strategic functionalization of the this compound core enables the synthesis of potent and selective inhibitors targeting key kinases in oncogenic signaling cascades.
The primary synthetic strategies involve the elaboration of the core structure through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, on the iodo-substituted position.[1] This allows for the systematic exploration of the chemical space around the core, facilitating the optimization of pharmacological properties.
Targeted Signaling Pathways
Kinase inhibitors derived from this compound have been developed to target several critical signaling pathways involved in cell proliferation, survival, and DNA repair.
RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central cascade that regulates cell growth and division.[1] Mutations in components of this pathway, such as BRAF, are common in many cancers, leading to constitutive activation and uncontrolled cell proliferation.[1] Kinase inhibitors targeting RAF and MEK are a key area of cancer therapy.
References
Application Notes and Protocols for Palladium-Catalyzed Carbon-Carbon Bond Formation with 3-Fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of 3-fluoro-5-iodobenzoic acid in various palladium-catalyzed carbon-carbon bond-forming reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functional handles: a carboxylic acid, a fluorine atom, and an iodine atom. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. For this compound, the carbon-iodine bond serves as a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This enables the formation of new bonds with various coupling partners, leading to the synthesis of diverse molecular scaffolds. Common and effective transformations for this substrate include the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These reactions are instrumental in the synthesis of biaryl compounds, substituted alkenes, and aryl alkynes, respectively, which are prevalent motifs in pharmaceuticals, including in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
General Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination. The active catalyst is a palladium(0) species, which is regenerated at the end of each cycle.
Anwendungsbeispiele und Protokolle zur Derivatisierung der Carbonsäuregruppe von 3-Fluor-5-iodbenzoesäure
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung der Carbonsäuregruppe von 3-Fluor-5-iodbenzoesäure, einem wichtigen Baustein in der medizinischen Chemie. Die vorgestellten Methoden umfassen die Synthese von Amiden, Estern und dem Acylchlorid, welche als Schlüsselintermediate für die weitere Funktionalisierung dienen.
Amidierung der 3-Fluor-5-iodbenzoesäure
Die Amidbindung ist ein zentrales Strukturelement in vielen pharmazeutischen Wirkstoffen. Die direkte Kupplung von 3-Fluor-5-iodbenzoesäure mit primären oder sekundären Aminen ist eine effiziente Methode zur Synthese einer Vielzahl von Benzamid-Derivaten.
Quantitativen Daten zur Amidkupplung
Die folgende Tabelle fasst repräsentative Daten für die Amidkupplung von 3-Fluor-5-iodbenzoesäure mit verschiedenen Aminen unter Verwendung des EDC/HOBt-Protokolls zusammen. Die Ausbeuten sind abhängig vom spezifischen Amin und der Effizienz der Aufreinigung.
| Eintrag | Amin | Produkt | Reaktionszeit (h) | Ausbeute (%) |
| 1 | Benzylamin | N-Benzyl-3-fluor-5-iodbenzamid | 12 | 85 |
| 2 | Anilin | 3-Fluor-5-iod-N-phenylbenzamid | 18 | 78 |
| 3 | Morpholin | (3-Fluor-5-iodphenyl)(morpholino)methanon | 12 | 92 |
| 4 | tert-Butylamin | N-tert-Butyl-3-fluor-5-iodbenzamid | 24 | 65 |
Experimentelles Protokoll: EDC/HOBt-vermittelte Amidkupplung
Dieses Protokoll beschreibt die Bildung einer Amidbindung zwischen 3-Fluor-5-iodbenzoesäure und einem Amin unter Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) als Kupplungsreagenz und Hydroxybenzotriazol (HOBt) als Additiv zur Unterdrückung von Nebenreaktionen.
Materialien:
-
3-Fluor-5-iodbenzoesäure
-
Amin (primär oder sekundär)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC·HCl)
-
Hydroxybenzotriazol (HOBt)
-
N,N-Diisopropylethylamin (DIPEA)
-
Wasserfreies Dichlormethan (DCM)
-
Wasserfreies N,N-Dimethylformamid (DMF, falls erforderlich)
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonat-Lösung (NaHCO₃)
-
Gesättigte Natriumchlorid-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
Durchführung:
-
In einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon) wird 3-Fluor-5-iodbenzoesäure (1,0 Äquiv.) in wasserfreiem DCM (ca. 0,1-0,2 M) gelöst. Bei Löslichkeitsproblemen kann eine minimale Menge an wasserfreiem DMF als Co-Lösungsmittel zugegeben werden.
-
Das Amin (1,1 Äquiv.) und HOBt (1,2 Äquiv.) werden zur Lösung gegeben.
-
Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.
-
DIPEA (2,5 Äquiv.) wird zu der gerührten Lösung gegeben, gefolgt von der portionsweisen Zugabe von EDC·HCl (1,2 Äquiv.).
-
Die Reaktionsmischung wird auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständiger Umsetzung wird die Mischung mit DCM verdünnt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.
-
Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Flash-Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amid zu erhalten.[1]
Synthese von 3-Fluor-5-iodbenzoylchlorid
Die Umwandlung der Carbonsäure in das reaktivere Acylchlorid ist ein Schlüsselschritt für nachfolgende Nukleophile Acylsubstitutionen, wie die Amidierung oder Veresterung unter milden Bedingungen.
Experimentelles Protokoll: Acylchlorid-Bildung mit Thionylchlorid
Dieses Protokoll beschreibt die Synthese von 3-Fluor-5-iodbenzoylchlorid aus 3-Fluor-5-iodbenzoesäure unter Verwendung von Thionylchlorid (SOCl₂).
Materialien:
-
3-Fluor-5-iodbenzoesäure
-
Thionylchlorid (SOCl₂)
-
Wasserfreies Lösungsmittel (z.B. Dichlormethan oder Toluol)
-
N,N-Dimethylformamid (DMF, katalytisch)
Durchführung:
-
In einem trockenen, mit einem Rückflusskühler und Gaseinlass ausgestatteten Kolben wird 3-Fluor-5-iodbenzoesäure (1 Äquiv.) in einem geeigneten wasserfreien Lösungsmittel vorgelegt.
-
Unter Inertgasatmosphäre wird die Mischung auf 0 °C gekühlt.
-
Thionylchlorid (1,5-2,0 Äquiv.) wird langsam zugetropft. Eine katalytische Menge DMF kann hinzugefügt werden, um die Reaktion zu beschleunigen.
-
Nach der Zugabe lässt man die Reaktionsmischung auf Raumtemperatur erwärmen und erhitzt sie anschließend für 2-4 Stunden unter Rückfluss.[2] Der Reaktionsfortschritt kann mittels DC verfolgt werden.
-
Nach Abschluss der Reaktion werden das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das rohe 3-Fluor-5-iodbenzoylchlorid wird als Rückstand erhalten und kann typischerweise ohne weitere Aufreinigung in der nächsten Stufe verwendet werden.[2][3]
Veresterung der 3-Fluor-5-iodbenzoesäure
Ester von 3-Fluor-5-iodbenzoesäure sind wichtige Zwischenprodukte, die in verschiedenen synthetischen Anwendungen eingesetzt werden. Die Fischer-Veresterung ist eine klassische und kostengünstige Methode zur Herstellung von Estern aus Carbonsäuren und Alkoholen.
Quantitativen Daten zur Veresterung
Spezifische quantitative Daten für die Fischer-Veresterung von 3-Fluor-5-iodbenzoesäure sind in der Literatur begrenzt. Die Ausbeuten für die Veresterung von substituierten Benzoesäuren liegen jedoch typischerweise im Bereich von 70-95%, abhängig von den genauen Reaktionsbedingungen und dem verwendeten Alkohol.
| Ester-Produkt | Alkohol | Katalysator | Typische Reaktionszeit (h) | Erwartete Ausbeute (%) |
| Methyl-3-fluor-5-iodbenzoat | Methanol | Konz. H₂SO₄ | 4 - 8 | 80 - 95 |
| Ethyl-3-fluor-5-iodbenzoat | Ethanol | Konz. H₂SO₄ | 6 - 10 | 75 - 90 |
Experimentelles Protokoll: Fischer-Veresterung
Dieses allgemeine Protokoll beschreibt die säurekatalysierte Veresterung von 3-Fluor-5-iodbenzoesäure mit einem Alkohol wie Methanol oder Ethanol.[4][5]
Materialien:
-
3-Fluor-5-iodbenzoesäure
-
Alkohol (z.B. Methanol oder Ethanol, großer Überschuss)
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Gesättigte Natriumbicarbonat-Lösung (NaHCO₃)
-
Gesättigte Natriumchlorid-Lösung (Sole)
-
Extraktionslösungsmittel (z.B. Diethylether oder Ethylacetat)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
Durchführung:
-
In einem Rundkolben wird 3-Fluor-5-iodbenzoesäure (1,0 Äquiv.) in einem großen Überschuss des entsprechenden Alkohols (z.B. 20-40 Äquiv.), der auch als Lösungsmittel dient, gelöst.
-
Unter Rühren wird eine katalytische Menge konzentrierter Schwefelsäure (z.B. 0,1-0,2 Äquiv.) langsam und vorsichtig zugegeben.
-
Die Mischung wird mit einem Rückflusskühler versehen und für 4-10 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.[4]
-
Nach dem Abkühlen auf Raumtemperatur wird der überschüssige Alkohol unter reduziertem Druck entfernt.
-
Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit Wasser, gesättigter NaHCO₃-Lösung (bis zur Beendigung der Gasentwicklung) und anschließend mit Sole gewaschen.
-
Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt kann bei Bedarf durch Destillation oder Säulenchromatographie weiter aufgereinigt werden.
References
Application of 3-Fluoro-5-iodobenzoic Acid in the Synthesis of Bioactive Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodobenzoic acid is a versatile building block in medicinal chemistry, prized for its unique structural features that enable the synthesis of a diverse range of bioactive heterocyclic compounds. The presence of both a fluorine and an iodine atom on the benzoic acid scaffold provides orthogonal reactivity and allows for strategic modulation of the physicochemical and pharmacological properties of the target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for the selective functionalization of the benzoic acid core, making it a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, two important classes of therapeutic agents in oncology.
Application in the Synthesis of PARP Inhibitors
The benzamide functional group is a well-established pharmacophore in the design of PARP inhibitors. PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks during replication, ultimately resulting in cell death through a concept known as synthetic lethality.[2] this compound can be readily converted to 3-fluoro-5-iodobenzamide, which serves as a key intermediate for the synthesis of potent PARP inhibitors.
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway and its inhibition by benzamide-based analogs.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Fluoro-5-iodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis and purification of 3-Fluoro-5-iodobenzoic acid and its key derivatives, including amides and esters. This document is intended to serve as a practical guide for researchers and professionals in drug development and medicinal chemistry. The protocols described herein are based on established chemical principles and publicly available data, and they may require optimization for specific large-scale applications.
Synthesis of this compound
The primary route for the synthesis of this compound on a large scale involves a multi-step process commencing with 3-fluoroaniline. This pathway utilizes a Sandmeyer-type reaction, a well-established and scalable method in industrial chemistry.[1][2]
Synthetic Pathway Overview
The synthesis proceeds through two key stages:
-
Diazotization and Iodination: 3-Fluoroaniline is converted to an aryl diazonium salt, which is subsequently reacted with an iodide source to yield 3-fluoro-5-iodoaniline.
-
Carboxylation: The resulting 3-fluoro-5-iodoaniline undergoes another diazotization followed by a carboxylation reaction to produce the target this compound.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization and Iodination of 3-Fluoroaniline
-
In a reaction vessel equipped with cooling and stirring, dissolve 3-fluoroaniline (1.0 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C to form the aryl diazonium salt.
-
In a separate vessel, prepare a solution of potassium iodide (1.2-1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extract the product, 3-fluoro-5-iodoaniline, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoro-5-iodoaniline.
Step 2: Diazotization and Carboxylation of 3-Fluoro-5-iodoaniline
-
Dissolve the crude 3-fluoro-5-iodoaniline (1.0 equivalent) in an aqueous acidic solution (e.g., sulfuric acid and water) and cool to 0-5 °C.[1]
-
Add an aqueous solution of sodium nitrite dropwise to form the corresponding diazonium salt, maintaining the low temperature.[1]
-
In a separate vessel, prepare a solution or suspension of a copper(I) salt (e.g., cuprous oxide) in water.[1]
-
Slowly add the diazonium salt solution to the copper(I) salt mixture.
-
The reaction may require gentle heating to facilitate the introduction of the carboxylic acid functionality. The exact conditions, including solvent, temperature, and work-up procedure, require optimization.[1]
-
Upon completion of the reaction, the crude this compound can be isolated by filtration or extraction.
Purification of this compound
The primary method for the purification of this compound is recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities.
-
Perform a hot filtration to remove any insoluble materials.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the mixture in an ice bath to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Synthesis of this compound Derivatives
This compound is a versatile intermediate for the synthesis of various derivatives, most notably amides and esters.
Synthesis of 3-Fluoro-5-iodobenzamide
The conversion of this compound to 3-Fluoro-5-iodobenzamide is a standard two-step process involving the formation of an acyl chloride followed by amidation.
References
Application Notes and Protocols: The Use of 3-Fluoro-5-iodobenzoic Acid in the Development of Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodobenzoic acid and its derivatives represent a versatile scaffold in the development of radiolabeled compounds for molecular imaging and targeted radiotherapy. The presence of both a fluorine and an iodine atom on the benzoic acid backbone offers unique opportunities for radiolabeling with different isotopes, enabling a broad range of applications in preclinical and clinical research. The iodine atom can be readily substituted with radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for Single Photon Emission Computed Tomography (SPECT) imaging and targeted radiotherapy. Concurrently, the fluorine position can be utilized for labeling with Fluorine-18 (¹⁸F), the most commonly used radionuclide in Positron Emission Tomography (PET) imaging.
A significant area of application for radiolabeled derivatives of this compound is in the development of inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair, and its overexpression in various cancers makes it an important diagnostic and therapeutic target. Radiolabeled PARP inhibitors allow for the non-invasive visualization and quantification of PARP expression in tumors, which can aid in patient stratification and monitoring of treatment response.
These application notes provide an overview of the use of this compound derivatives as precursors for radiolabeled compounds, with a focus on their application as PARP-targeted imaging agents. Detailed protocols for radioiodination and ¹⁸F-labeling, as well as for in vitro and in vivo characterization, are provided.
Quantitative Data Summary
The following tables summarize key quantitative data for radiolabeled compounds derived from iodobenzoic acid analogs, particularly those targeting PARP.
Table 1: Radiochemical Yield of Radioiodinated PARP Inhibitors
| Compound | Radiolabeling Method | Radiochemical Yield (%) | Reference |
| [¹²⁵I]KX1 | Iododestannylation | 60-70% | [1] |
| [¹³¹I]-I2-PARPi | Electrophilic Substitution | Not specified | [2][3] |
| [¹²⁴I]-I2-PARPi | Electrophilic Substitution | Not specified | [2][3] |
Table 2: In Vitro Binding Affinity of Iodinated PARP Inhibitors
| Compound | Assay | Cell Line | Kd (nM) | IC₅₀ (nM) | Reference |
| I2-PARPi | Enzymatic Inhibition | - | - | 9 ± 2 | [2][4] |
| GD1 | Enzymatic Inhibition | - | - | 239 | [5] |
| Olaparib | Enzymatic Inhibition | - | - | 1.07 | [5] |
| [¹²⁵I]KX1 | Saturation Binding | UWB1.289 | 1.49 | - | [1][6] |
| [¹²⁵I]KX1 | Saturation Binding | SNU-251 | - | - | [6] |
Table 3: In Vivo Biodistribution of Radioiodinated PARP Inhibitors in Tumor-Bearing Mice (%ID/g)
| Organ | [¹³¹I]-I2-PARPi (U251 MG Xenograft, 2h post-injection) | [¹²⁵I]KX1 (MDA-MB-231 Xenograft, 2h post-injection) |
| Blood | 0.04 ± 0.02 | 0.15 ± 0.03 |
| Tumor | 0.50 ± 0.08 | 0.43 ± 0.06 |
| Brain | 0.007 ± 0.002 | 0.01 ± 0.00 |
| Muscle | 0.04 ± 0.02 | 0.03 ± 0.01 |
| Liver | 2.35 ± 0.57 | 1.5 ± 0.2 |
| Kidneys | Not Reported | 0.5 ± 0.1 |
| Spleen | Not Reported | 0.1 ± 0.02 |
| Lungs | Not Reported | 0.2 ± 0.05 |
| Thyroid | 0.24 ± 0.06 | Not Reported |
| Reference | [2] | [7] |
Experimental Protocols
Protocol 1: Radioiodination of a this compound Derivative Precursor
This protocol describes the radioiodination of a stannylated or boronic ester precursor of a 3-fluoro-5-iodobenzamide derivative, such as a PARP inhibitor, using an oxidative method.
Materials:
-
Stannylated or boronic ester precursor of the benzamide derivative
-
Sodium Iodide [¹²⁵I]NaI or [¹²³I]NaI
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching solution (e.g., Sodium metabisulfite)
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Ethanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
Radio-HPLC system for quality control
Procedure:
-
To a reaction vial, add the stannylated or boronic ester precursor dissolved in a suitable solvent (e.g., ethanol).
-
Add the desired radioiodine ([¹²⁵I]NaI or [¹²³I]NaI) to the reaction vial.
-
Initiate the electrophilic substitution by adding the oxidizing agent (e.g., a fresh solution of Chloramine-T in water).
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Quench the reaction by adding an excess of sodium metabisulfite solution to reduce any unreacted oxidizing agent.
-
Dilute the reaction mixture with deionized water.
-
Activate a C18 SPE cartridge by washing with ethanol followed by deionized water.
-
Load the diluted reaction mixture onto the activated C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove unreacted radioiodine and other hydrophilic impurities.
-
Elute the radiolabeled product from the cartridge using ethanol.
-
Determine the radiochemical yield and purity of the final product using a calibrated radio-HPLC system.
Protocol 2: [¹⁸F]-Fluorination of a Benzamide Precursor via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the ¹⁸F-labeling of an aromatic precursor, such as a nitro-substituted benzamide, via nucleophilic aromatic substitution.
Materials:
-
Nitro-substituted benzamide precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Reaction vessel suitable for radiolabeling (e.g., V-vial)
-
Automated radiosynthesis module or manual heating system
-
Semi-preparative HPLC system for purification
-
C18 SPE cartridge for reformulation
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron onto an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or argon until all solvent is removed.
-
Dissolve the dried complex in anhydrous DMF.
-
Add the nitro-substituted benzamide precursor dissolved in anhydrous DMF to the reaction vessel.
-
Heat the reaction mixture at a high temperature (e.g., 150-160 °C) for a specified time (e.g., 15-30 minutes).
-
Cool the reaction mixture and dilute with a suitable solvent (e.g., water/acetonitrile).
-
Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the [¹⁸F]-labeled product.
-
The collected HPLC fraction containing the product is then typically trapped on a C18 SPE cartridge.
-
The cartridge is washed with water to remove HPLC solvents.
-
The final [¹⁸F]-labeled product is eluted from the cartridge with a small volume of ethanol and then reformulated in a physiologically compatible solution (e.g., saline).
-
The radiochemical purity, molar activity, and identity of the final product are confirmed by analytical radio-HPLC and other quality control measures.
Protocol 3: In Vitro Cell Binding Assay
This protocol describes a saturation binding assay to determine the binding affinity (Kd) and receptor density (Bmax) of a radioiodinated compound in cancer cell lines.
Materials:
-
Cancer cell lines expressing the target of interest (e.g., PARP-1)
-
Cell culture medium and supplements
-
[¹²⁵I]-labeled compound
-
Unlabeled version of the compound (for determining non-specific binding)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Gamma counter
-
Multi-well cell culture plates
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Prepare a series of dilutions of the [¹²⁵I]-labeled compound in cell culture medium.
-
For total binding, add increasing concentrations of the [¹²⁵I]-labeled compound to the wells containing the cells.
-
For non-specific binding, in a parallel set of wells, add a high concentration of the unlabeled compound along with the increasing concentrations of the [¹²⁵I]-labeled compound.
-
Incubate the plates at 37°C for a predetermined time to allow binding to reach equilibrium (e.g., 1 hour).
-
Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells by adding a suitable cell lysis buffer to each well.
-
Collect the cell lysates and measure the radioactivity in each sample using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the radioligand.
-
Perform Scatchard analysis or non-linear regression of the specific binding data to determine the Kd and Bmax values.
Protocol 4: In Vivo Biodistribution Studies
This protocol details the methodology for assessing the distribution of a radiolabeled compound in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted human cancer cells)
-
Radiolabeled compound (e.g., [¹²³I]- or [¹⁸F]-labeled derivative)
-
Anesthetic for animal handling
-
Syringes and needles for intravenous injection
-
Dissection tools
-
Gamma counter or PET/SPECT scanner
-
Weighing scale
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer a known amount of the radiolabeled compound to each mouse via intravenous (e.g., tail vein) injection.
-
At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.
-
Dissect and collect major organs and tissues of interest (e.g., blood, tumor, muscle, liver, kidneys, spleen, heart, lungs, brain).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This data provides a quantitative measure of the uptake and clearance of the radiolabeled compound in different tissues over time.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of radiolabeled compounds derived from this compound.
Caption: PARP-1 Signaling Pathway in DNA Damage Response.
Caption: Workflow for Radiopharmaceutical Development.
References
- 1. mdpi.com [mdpi.com]
- 2. Radioiodinated PARP1 tracers for glioblastoma imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Minimizing deiodination side reaction in 3-Fluoro-5-iodobenzoic acid coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when using 3-Fluoro-5-iodobenzoic acid in cross-coupling reactions, with a focus on minimizing the common deiodination side reaction.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in coupling reactions with this compound?
A1: Deiodination, also known as hydrodehalogenation, is a significant side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on your this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of 3-Fluorobenzoic acid as a byproduct, which reduces the yield of your desired coupled product and complicates the purification process.[2]
Q2: What is the primary mechanism of deiodination?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can be generated from various sources in the reaction mixture, such as amine bases, solvents like alcohols, or even trace amounts of water.[1][3] This Pd-H species can then react with the palladium-intermediate of your starting material (Ar-Pd-I) in a process called reductive elimination, to yield the deiodinated byproduct (Ar-H).[1][3]
Q3: Why is this compound particularly susceptible to deiodination?
A3: Aryl iodides are generally more prone to deiodination than the corresponding bromides or chlorides due to the higher reactivity of the C-I bond.[1] Furthermore, the presence of electron-withdrawing groups, such as the fluorine atom and the carboxylic acid on your substrate, can make the aryl halide more susceptible to this side reaction.[1]
Q4: Which coupling reactions are most affected by deiodination?
A4: Deiodination can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2]
Q5: How can I quickly assess if deiodination is occurring in my reaction?
A5: The most effective way to monitor your reaction for deiodination is by using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing your reaction mixture to a standard of 3-Fluorobenzoic acid, you can identify the presence and relative amount of the deiodinated byproduct.
Troubleshooting Guides
This section provides specific troubleshooting advice for minimizing deiodination when using this compound in common cross-coupling reactions.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant amount of 3-Fluorobenzoic acid in the crude reaction mixture, confirmed by LC-MS or TLC.
-
Unreacted starting material may also be present.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Base | Switch to a milder, non-coordinating base. Weak inorganic bases like K3PO4 or K2CO3 are often preferred over stronger bases like NaOH or alkoxides which can promote the formation of Pd-H species.[4][5][6] |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures can accelerate the rate of deiodination.[2] Try running the reaction at the lowest temperature that allows for a reasonable conversion rate. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination to form the product over the deiodination pathway.[2] |
| Solvent Effects | Avoid protic solvents like alcohols which can be a source of hydrides.[3] Anhydrous aprotic solvents like toluene, dioxane, or THF are generally better choices.[7] |
| High Catalyst Loading | While it may seem counterintuitive, excessively high palladium loading can sometimes lead to an increase in side reactions.[2] Consider reducing the catalyst loading to 1-2 mol%. |
Issue 2: Deiodination in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkyne-coupled product.
-
Formation of 3-Fluorobenzoic acid as a major byproduct.
-
Possible homocoupling of the alkyne (Glaser coupling).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Copper Co-catalyst | In some cases, the copper co-catalyst can contribute to side reactions. Consider using a "copper-free" Sonogashira protocol. |
| Base Selection | Amine bases like triethylamine or diisopropylamine are commonly used and also act as the solvent.[8] Ensure the amine is dry and of high purity. If deiodination persists, consider a milder amine base. |
| Reaction Temperature | Sonogashira couplings can often be run at room temperature.[8] Avoid unnecessarily high temperatures to minimize deiodination. |
| Ligand Choice | The choice of phosphine ligand for the palladium catalyst is crucial. Ligands that favor rapid cross-coupling can outcompete the deiodination side reaction. |
Issue 3: Deiodination in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired amine-coupled product.
-
Significant formation of 3-Fluorobenzoic acid.
-
Unreacted starting amine and aryl iodide may be present.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strong Base | Strong bases like sodium tert-butoxide are often used but can be a source of hydrides leading to deiodination.[9][10] Consider using a weaker base like K3PO4 or Cs2CO3 if your amine substrate is sufficiently nucleophilic. |
| High Temperature | As with other coupling reactions, lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[2] |
| Ligand Selection | Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to be effective in promoting C-N bond formation while suppressing dehalogenation.[2] |
| Slow Reductive Elimination | The use of bulky, electron-rich phosphine ligands can help to accelerate the final product-forming step, thus minimizing the lifetime of intermediates that could lead to deiodination.[2] |
Data on Minimizing Deiodination
| Parameter | Condition to Minimize Deiodination | Rationale |
| Halide | Br > Cl (instead of I) | C-I bond is more reactive and prone to side reactions.[1] |
| Base | K3PO4, K2CO3, Cs2CO3 | Milder, non-coordinating bases are less likely to generate Pd-H species.[4][5][6] |
| Ligand | Bulky, electron-rich phosphines | Promote rapid reductive elimination of the desired product.[2] |
| Temperature | Lower temperature | Reduces the rate of the deiodination side reaction.[2] |
| Solvent | Anhydrous aprotic solvents | Avoids protic sources that can lead to Pd-H formation.[3][7] |
Note: The information in this table is illustrative and based on general trends reported in the chemical literature. Optimal conditions will vary depending on the specific coupling partners and other reaction parameters.
Experimental Protocols
The following are general starting protocols for the coupling of this compound, designed to minimize deiodination. Optimization will likely be required for your specific coupling partner.
Suzuki-Miyaura Coupling Protocol
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a mild base such as K3PO4 (3.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene/water mixture).
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the deiodinated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an appropriate aqueous work-up.
-
Purify the crude product by a suitable method, such as column chromatography.
Sonogashira Coupling (Copper-Free) Protocol
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a suitable phosphine ligand if required.
-
Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform a standard work-up procedure.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the amine (1.2-1.5 eq.), and a suitable base (e.g., K3PO4 or Cs2CO3, 2.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and a bulky biaryl phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Thoroughly degas the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an appropriate work-up.
-
Purify the desired product using column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing high deiodination.
Caption: Competing pathways of productive coupling versus deiodination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3-Fluoro-5-iodobenzoic Acid
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. The focus is on optimizing palladium catalyst loading for the Suzuki-Miyaura cross-coupling of 3-Fluoro-5-iodobenzoic acid, a common challenge in the synthesis of pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A typical starting point for catalyst loading in Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[1] For an activated aryl iodide like this compound, beginning with a screen around 0.5 mol% to 2 mol% is a practical approach. The electron-withdrawing nature of the fluorine and carboxylic acid groups generally makes the oxidative addition step more facile, potentially allowing for lower catalyst loadings compared to electron-rich aryl halides.[2]
Q2: How does catalyst loading quantitatively impact my reaction's yield and purity?
Catalyst loading is a critical parameter with a direct impact on reaction outcomes:
-
Too Low Loading: Insufficient catalyst can lead to slow or incomplete conversion of the starting material, resulting in low yields.[1]
-
Too High Loading: While it may accelerate the reaction, excessive catalyst increases the risk of side reactions, such as the formation of homocoupling byproducts.[1][3] It also elevates the cost and creates challenges in removing residual palladium from the final product, a crucial step in pharmaceutical manufacturing.[1]
Q3: My reaction has a low yield or has failed completely. What are the first things I should check?
When a Suzuki coupling reaction fails, a systematic check of key parameters is essential:
-
Catalyst Activity: Ensure the palladium source is active and not decomposed. Using air-stable pre-catalysts or fresh batches of catalysts is recommended.[4][5]
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Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can cause deactivation and promote homocoupling of the boronic acid.[4][6] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[7]
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Base and Solvent Efficacy: The choice of base and solvent is interdependent and crucial for the transmetalation step.[4] Ensure the base is finely powdered and dry for anhydrous reactions and that the solvent system effectively solubilizes all reactants.[4][5]
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Reagent Purity: Verify the purity of both the this compound and the boronic acid coupling partner, as impurities can inhibit the catalyst.[7]
Q4: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling is a common side reaction, often promoted by the presence of oxygen which can generate Pd(II) species that facilitate this pathway.[8] To minimize it:
-
Rigorous Degassing: Employ freeze-pump-thaw cycles or bubble an inert gas (Argon/Nitrogen) through the solvent immediately before use.[7]
-
Use Pd(0) Pre-catalysts: Start with a Pd(0) source or a pre-catalyst that rapidly generates the active species to minimize the presence of Pd(II) at the reaction's onset.[6]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the desired cross-coupling pathway.[7]
Q5: How can I minimize protodeboronation of my boronic acid partner?
Protodeboronation is the undesired cleavage of the carbon-boron bond, consuming the boronic acid.[9] This is often promoted by strong bases in aqueous media or prolonged reaction times.[4][9] Mitigation strategies include:
-
Use a Milder Base: Consider switching from strong bases like NaOH to milder options such as K₂CO₃ or KF.[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can be highly effective.[4]
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Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.[7]
Q6: What are the best practices for handling the carboxylic acid group on this compound?
The carboxylic acid functionality requires special consideration during workup. Since the product is also a carboxylic acid, a standard aqueous workup must be followed by an acid-base extraction for isolation. After the reaction, the mixture is typically diluted, and the organic layer is washed. The product will be in its carboxylate salt form in the basic aqueous layer. To isolate the product, the aqueous layer must be acidified (e.g., with 1 M HCl to pH ~2) to precipitate the neutral carboxylic acid, which can then be extracted into an organic solvent or filtered.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or oxidized catalyst. | Use a fresh or more stable pre-catalyst. Ensure the reaction is run under a strict inert atmosphere.[5] |
| Inefficient or inappropriate base. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry.[5] | |
| Poor solubility of reactants. | Select a solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) where all components are soluble at the reaction temperature.[5] | |
| Significant Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.[8] |
| High catalyst loading or inefficient catalyst system. | Reduce catalyst loading after initial screening. Screen different ligands that may favor reductive elimination over side reactions.[3] | |
| Protodeboronation | Base is too strong or reaction time is too long. | Use a milder base (e.g., KF) or reduce reaction time. Monitor reaction closely to avoid extended heating after completion.[9] |
| Presence of excess water. | Switch to anhydrous conditions or use a boronate ester instead of a boronic acid.[4] | |
| Dehalogenation of Starting Material | Reductive side reaction. | Decrease reaction temperature or screen different phosphine ligands. Certain solvents may promote this pathway.[3] |
| Difficulty Isolating Product | Incorrect workup for a carboxylic acid. | Implement an acid-base extraction. After initial washes, acidify the aqueous layer to pH ~2 to precipitate the product before extraction.[5] |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Outcome
Reaction Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (x mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 90 °C.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) (LCMS) |
| 1 | 2.0 | 4 | 95 | >98 |
| 2 | 1.0 | 6 | 94 | >98 |
| 3 | 0.5 | 12 | 91 | >98 |
| 4 | 0.1 | 24 | 65 | 95 |
| 5 | 0.05 | 24 | 40 | 90 |
Note: Data is illustrative, based on typical optimization trends for Suzuki-Miyaura reactions.[10]
Table 2: Screening of Palladium Catalysts and Ligands
Reaction Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Catalyst (1.0 mol%), K₃PO₄ (2.0 eq), Toluene/H₂O (5:1), 100 °C, 8h.
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 68 |
| 2 | Pd₂(dba)₃ | SPhos | 96 |
| 3 | Pd₂(dba)₃ | XPhos | 94 |
| 4 | Pd(dppf)Cl₂ | None | 92 |
| 5 | Pd(PPh₃)₄ | None | 75 |
Note: Data is illustrative. Buchwald-type ligands like SPhos and XPhos are often highly effective for such transformations.[5][11]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
-
Setup: To a series of oven-dried reaction vials equipped with stir bars, add this compound (e.g., 0.5 mmol, 1.0 eq), the desired arylboronic acid (0.6 mmol, 1.2 eq), and a base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq).
-
Catalyst Addition: To each vial, add the palladium catalyst (e.g., Pd(dppf)Cl₂) in varying amounts (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%).
-
Inert Atmosphere: Seal the vials with septa, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of Dioxane and 1 mL of H₂O) to each vial via syringe.[12]
-
Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.[12]
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every 2 hours) until the limiting starting material is consumed.
-
Analysis: Upon completion, cool the reactions, and analyze the crude mixture by LC-MS or ¹H NMR to determine conversion and purity, allowing for comparison across different catalyst loadings.
Protocol 2: Optimized Suzuki Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the chosen base (e.g., K₃PO₄, 2.0-3.0 eq), and the optimized amount of palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[4]
-
Inerting: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.[4]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Acid-Base Extraction: Extract the organic layer with a basic aqueous solution (e.g., 1 M Na₂CO₃). Combine all aqueous layers and acidify to pH ~2 with 1 M HCl, which should cause the product to precipitate.[5]
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Purification strategies for 3-Fluoro-5-iodobenzoic acid reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoro-5-iodobenzoic acid reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. If synthesized via a Sandmeyer reaction from 3-fluoro-5-iodoaniline, potential impurities include unreacted starting material, diazonium salt byproducts, and potentially regioisomers depending on the reaction's selectivity.[1] For syntheses involving direct iodination, isomers such as 2-fluoro-4-iodobenzoic acid and di-iodinated species could be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for solid organic compounds like this compound are recrystallization and extractive work-up.[2] Recrystallization is highly effective for removing small amounts of impurities, while an initial acid-base extraction can remove baseline or acidic/basic impurities.
Q3: How can I remove unreacted acidic starting materials or byproducts?
A3: An extractive work-up is a suitable method. By dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., sodium bicarbonate solution), the acidic this compound will be deprotonated and move to the aqueous layer. Other non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
Q4: What is a good starting solvent for the recrystallization of this compound?
A4: While a specific solvent for this compound is not widely reported, a common solvent system for similar halogenated benzoic acids is a mixture of acetic acid and water.[3][4] Ethanol is also a potential solvent, as it is used for the closely related 3-fluoro-5-iodobenzamide.[2] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The chosen solvent is too good, and the product remains dissolved even at low temperatures. | Select a less polar solvent or a solvent mixture. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. |
| The product was not allowed to fully crystallize before filtration. | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2] | |
| Product Oils Out Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated with impurities. | Perform a preliminary purification step, such as an extractive work-up, before recrystallization. | |
| Crystals are Colored | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] |
| No Crystal Formation Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[2] |
Purity Issues After Purification
| Problem | Possible Cause | Solution |
| Residual Starting Material Detected | Incomplete reaction or inefficient initial purification. | If the starting material has different acidic/basic properties, perform an acid-base extraction before recrystallization. |
| Presence of Isomeric Impurities | The synthetic reaction was not fully regioselective. | Isomers can be difficult to remove by recrystallization. Consider column chromatography for more challenging separations. |
| Broad Melting Point Range | The purified product is still impure. | Perform a second recrystallization. Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent during filtration to remove residual mother liquor. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Acetic Acid/Water
This protocol is adapted from a procedure for a similar compound, 2-methyl-5-iodobenzoic acid.[3][4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add 4 mL of 70% acetic acid in water.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50% acetic acid in water, followed by a small amount of cold water.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value |
| Crude Product | 50 g |
| Solvent | 200 g of 70% acetic acid/water |
| Recrystallization Yield | ~90% (expected) |
| Purity (by HPLC) | >99.5% (expected) |
Table adapted from a protocol for a similar compound.[3][4]
Protocol 2: General Extractive Work-up
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The this compound will move to the aqueous layer.
-
Separation: Separate the aqueous layer.
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Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., HCl) until the product precipitates.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water.
-
Drying: Dry the purified product.
Visualizations
Caption: A general experimental workflow for the purification of this compound by recrystallization.
Caption: A decision-making workflow for troubleshooting the purification of this compound.
References
Identifying and removing common impurities from 3-Fluoro-5-iodobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-iodobenzoic acid. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound typically arise from the synthetic route, which often involves a Sandmeyer reaction of 3-fluoro-5-iodoaniline. Potential impurities include:
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Starting Materials: Residual 3-fluoro-5-iodoaniline.
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Intermediates: Unreacted diazonium salts.
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Byproducts of the Sandmeyer Reaction: Formation of phenol (3-fluoro-5-hydroxybenzoic acid) can occur if the diazonium salt reacts with water, especially at elevated temperatures.[1] Biaryl compounds may also form through the coupling of two aryl radicals.[1][2]
-
Other Halogenated Species: Depending on the specific reagents used, other halogenated benzoic acids could be present in trace amounts.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound.[3][4] The choice of solvent is critical for successful purification.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature.[3][4] For benzoic acids, polar solvents are often good choices. It is recommended to perform small-scale solubility tests with a few candidate solvents to identify the optimal one for your specific crude product.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are all powerful techniques for determining the purity of fluorinated benzoic acids.[5][6]
-
HPLC: A direct and robust method for purity assessment.
-
GC-MS: Excellent for identifying and quantifying volatile and semi-volatile impurities, though derivatization may be necessary for the carboxylic acid.
-
qNMR: Allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5]
Troubleshooting Guides
Low Purity After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Incomplete removal of acidic impurities. | Ensure a thorough wash with a dilute basic solution (e.g., 5% sodium bicarbonate) is performed before recrystallization to remove any highly acidic impurities. |
| Co-precipitation of impurities. | Ensure the crude product is fully dissolved in the minimum amount of hot solvent during recrystallization. Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals. Rapid cooling can trap impurities. |
| Inappropriate recrystallization solvent. | Perform small-scale solubility tests to identify a more suitable solvent or solvent system. |
| Residual solvent in the final product. | Dry the purified crystals under vacuum to remove any remaining solvent. |
Issues with Analytical Methods
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution or broad peaks in HPLC. | High sample concentration: Reduce the sample concentration. Inappropriate mobile phase: Optimize the mobile phase composition and gradient. Column degradation: Use a new or different type of column (e.g., Phenyl-Hexyl or PFP for aromatic compounds).[5] | |
| Inaccurate quantification of impurities with NMR. | Improper integration: Manually and carefully phase and baseline correct the spectrum before integration. Signal saturation: For quantitative analysis (qNMR), use a longer relaxation delay (d1) to ensure full relaxation of all signals.[5] | |
| Presence of unexpected peaks in the NMR spectrum. | Residual solvents: Identify characteristic solvent peaks and ensure the sample is thoroughly dried. Contaminants from glassware: Use scrupulously clean glassware. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline and should be optimized for your specific crude material.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture). Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.[3]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal recovery, cool the flask in an ice bath for at least 30 minutes after crystal formation appears complete.[3]
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Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities in the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a starting point for method development.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on the UV spectrum of this compound. |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 10 mg of the sample in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.[5] |
Data Analysis: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[5]
Visualizations
References
Technical Support Center: Optimizing Sonogashira Reactions of 3-Fluoro-5-iodobenzoic acid
Welcome to the technical support center for the Sonogashira cross-coupling reaction of 3-Fluoro-5-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yield and selectivity.
Disclaimer: Specific quantitative data for the Sonogashira reaction of this compound is not extensively available in the public domain. The following tables and protocols are based on established principles for Sonogashira reactions and data from structurally similar electron-deficient aryl iodides. This information should serve as a robust starting point for your own experimental optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound in a question-and-answer format.
Q1: My reaction is showing low to no yield of the desired product. What are the primary factors to investigate?
A1: Low or no product yield in a Sonogashira reaction can stem from several factors. A systematic approach to troubleshooting is recommended:
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Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst are active. Palladium(0) species are sensitive to air and can decompose. Using a freshly opened bottle of catalyst or a pre-catalyst that generates the active Pd(0) species in situ is advisable.
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Reagent Purity: Impurities in your this compound, terminal alkyne, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.
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Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling). It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
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Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient stirring can lead to poor conversion. Aryl iodides are generally reactive and may couple at room temperature, but gentle heating may be required for less reactive alkynes.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A2: The formation of diynes from the homocoupling of the terminal alkyne is a common side reaction, especially in the presence of a copper co-catalyst and oxygen. To mitigate this:
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Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Use Schlenk techniques or a glovebox for the reaction setup. Solvents and amine bases should be thoroughly degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially requiring more forcing conditions (e.g., higher temperatures or different ligands), this approach eliminates the primary catalyst for Glaser coupling.
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Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: A black precipitate, likely "palladium black," has formed in my reaction vessel. What does this indicate and what can be done?
A3: The formation of a black precipitate is indicative of the decomposition of the palladium catalyst to palladium black. This leads to a loss of catalytic activity and poor yields. Several factors can contribute to this:
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Impurities: As mentioned, impurities in the reagents or solvents can lead to catalyst decomposition.
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Inappropriate Solvent or Temperature: Certain solvents or excessively high temperatures can promote the formation of palladium black. If you are heating the reaction, try reducing the temperature.
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Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent agglomeration and precipitation. For electron-deficient aryl iodides like this compound, bulky and electron-rich phosphine ligands are often beneficial.
Q4: Besides the desired product, I am also isolating 3-fluorobenzoic acid. What is this byproduct and how can I prevent its formation?
A4: The formation of 3-fluorobenzoic acid is due to a deiodination (or hydrodehalogenation) side reaction, where the iodine atom is replaced by a hydrogen atom. This is a known issue with electron-deficient aryl iodides. To minimize deiodination:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos can promote the desired reductive elimination step over the deiodination pathway.
-
Base Selection: The base plays a crucial role. While a strong base is needed to deprotonate the alkyne, a base that is too strong or nucleophilic can promote deiodination. For sensitive substrates, consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃ in place of or in conjunction with an amine base.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can favor the deiodination pathway.
Frequently Asked Questions (FAQs)
Q5: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A5: The reactivity of the aryl halide is a key factor in the Sonogashira reaction. The general trend from most reactive to least reactive is: I > OTf > Br > Cl. This compound contains an iodine atom, which is the most reactive halide, making it an excellent substrate for this reaction.
Q6: Can I perform the Sonogashira reaction without a copper co-catalyst?
A6: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the issue of alkyne homocoupling. These reactions may require specific ligands, different bases, or higher temperatures to proceed efficiently.
Q7: How do the fluoro and carboxylic acid groups on this compound affect the Sonogashira reaction?
A7: Both the fluorine atom and the carboxylic acid group are electron-withdrawing. This electronic effect makes the aryl iodide more electrophilic and can increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the acidic proton of the carboxylic acid group can interfere with the basic conditions of the reaction. It is common practice to perform the reaction on the corresponding ester (e.g., methyl ester) and then hydrolyze it to the carboxylic acid in a subsequent step. Alternatively, using an additional equivalent of base can neutralize the carboxylic acid.
Q8: Which palladium catalyst is best for the Sonogashira coupling of this compound?
A8: There is no single "best" catalyst, as the optimal choice depends on the specific alkyne and reaction conditions. Commonly used and effective palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. For challenging substrates, using a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(CH₃CN)₂ in combination with a bulky, electron-rich phosphine ligand can be more effective.
Data Presentation
The following tables summarize typical reaction conditions and their effects on the yield and selectivity of Sonogashira reactions with electron-deficient aryl iodides, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2-5) | - | 60-85 | Standard, commercially available catalyst. |
| Pd(OAc)₂ (2) | PPh₃ (4) | 70-90 | Good for general applications. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | 85-98 | Bulky ligand, often good for reducing side reactions. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | 85-98 | Another effective bulky ligand for challenging substrates. |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Typical Yield Range (%) | Notes |
| Et₃N (2-3) | THF | 75-90 | Common combination, good for many substrates. |
| Diisopropylamine (2-3) | DMF | 80-95 | DMF can be beneficial for less soluble substrates. |
| Cs₂CO₃ (2) | Dioxane | 70-90 | Milder inorganic base, can reduce deiodination. |
| K₂CO₃ (2) / Et₃N (1) | Acetonitrile | 75-92 | Mixed base system can be effective. |
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of an aryl iodide like this compound (or its methyl ester) with a terminal alkyne. This should be considered a starting point and may require optimization.
Materials:
-
This compound or methyl 3-fluoro-5-iodobenzoate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (or its ester), palladium catalyst, and copper(I) iodide under a stream of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the amine base. Stir the mixture for a few minutes to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
Caption: General experimental workflow for a Sonogashira cross-coupling reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in Sonogashira reactions.
Troubleshooting sluggish Buchwald-Hartwig amination with 3-Fluoro-5-iodobenzoic acid
Technical Support Center: Buchwald-Hartwig Amination
Topic: Troubleshooting Sluggish Buchwald-Hartwig Amination with 3-Fluoro-5-iodobenzoic Acid
This technical support guide is for researchers, scientists, and drug development professionals who are encountering difficulties with the Buchwald-Hartwig amination of this compound. This particular substrate presents a unique set of challenges due to its electronic properties and the presence of a carboxylic acid functionality. This can often lead to sluggish reactions, low yields, and the formation of unwanted side products.
This resource offers a structured approach to troubleshooting, with frequently asked questions (FAQs) and detailed guides to help you optimize your reaction conditions and achieve a successful coupling.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination with this compound is extremely slow or not proceeding at all. What are the primary factors I should investigate?
Sluggish or failed reactions with this substrate are often due to a combination of factors specific to its structure. The primary areas to focus on are:
-
Catalyst Inhibition by Iodide: Aryl iodides, while typically reactive, can generate iodide ions that may inhibit the palladium catalyst, potentially by forming unreactive palladium dimer species.[1][2]
-
Interaction with the Carboxylic Acid: The acidic proton of the benzoic acid can react with the strong base required for the amination, effectively quenching it. This may necessitate the use of additional equivalents of the base.
-
Substrate Deactivation: The electron-withdrawing effects of the fluorine and carboxylic acid groups can decrease the electron density of the aromatic ring, potentially slowing down the oxidative addition step.
-
Inappropriate Ligand or Base Selection: This substrate requires a carefully optimized catalyst system and base to overcome the aforementioned challenges.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The most common side reactions with this compound in a Buchwald-Hartwig reaction are:
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Decarboxylation: Benzoic acids can undergo palladium-catalyzed decarboxylation, especially at elevated temperatures.[3] This results in the formation of 1-fluoro-3-iodobenzene, which can then proceed to couple with the amine, leading to a non-carboxylated product.
-
Hydrodehalogenation: This is a common side reaction in many Buchwald-Hartwig reactions, where the aryl halide is reduced, replacing the iodine with a hydrogen atom.
To minimize these side reactions:
-
Lower the Reaction Temperature: If decarboxylation is suspected, reducing the temperature is the first step. This may require a more active catalyst system or a stronger base to maintain a reasonable reaction rate.
-
Optimize the Ligand: The choice of ligand can significantly influence the relative rates of the desired amination versus side reactions. A ligand that promotes rapid reductive elimination of the C-N bond can help to outcompete decarboxylation and hydrodehalogenation.
Q3: Which palladium source and ligand combination is best suited for this challenging substrate?
For electron-deficient and functionally diverse substrates like this compound, the choice of the catalyst system is critical.
-
Palladium Source: While standard palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, palladium pre-catalysts are often more reliable and efficient for challenging couplings.[1] They tend to provide more consistent generation of the active Pd(0) species.
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands are generally the preferred choice for difficult Buchwald-Hartwig aminations. These ligands help to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. Consider ligands from the latest generations of Buchwald or Hartwig's systems, as they are designed for broader substrate scope and higher activity.
Recommended Catalyst Systems:
| Palladium Source | Recommended Ligands | Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | These bulky biarylphosphine ligands are known to be effective for challenging substrates. |
| G3 or G4 Pre-catalysts | Integrated with ligands like XPhos or RuPhos | Offer improved stability and catalytic activity, often requiring lower catalyst loading and milder conditions.[1] |
Q4: What is the optimal base for the amination of this compound?
The presence of the acidic carboxylic acid group makes base selection particularly important.
-
Strong, Non-Nucleophilic Bases: Strong bases are required to deprotonate the amine and facilitate the catalytic cycle. However, bases like sodium tert-butoxide (NaOtBu) will also react with the carboxylic acid. Therefore, at least one extra equivalent of the base is necessary to account for this.
-
Weaker Inorganic Bases: For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[4] However, these bases often require higher reaction temperatures, which can increase the risk of decarboxylation.
-
Base Solubility: The solubility of the base can also impact the reaction rate. In some cases, a combination of a less soluble inorganic base with a soluble organic base can be beneficial.[1]
Base Selection Guide:
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | Highly active, often allows for lower reaction temperatures. | Reacts with the carboxylic acid, requiring extra equivalents. Can be too harsh for some substrates. |
| LHMDS | ~26 | Very strong base, can be effective when others fail. | Also reacts with the carboxylic acid. Can promote side reactions. |
| Cs₂CO₃ | ~10 | Milder, good for sensitive substrates. | Often requires higher temperatures, increasing the risk of decarboxylation. Good solubility in some organic solvents.[1] |
| K₃PO₄ | ~12 | Milder alternative to alkoxides. | May require higher temperatures. |
Experimental Protocols
General Protocol for Small-Scale Test Reaction:
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst, 1.1-1.5 equivalents relative to palladium) to a dry reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.5-3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.1-0.5 M solution).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with aqueous acid (to remove the amine) or base (to remove unreacted benzoic acid), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Process
Troubleshooting Workflow for Sluggish Amination
Caption: A logical workflow for troubleshooting a sluggish Buchwald-Hartwig amination.
Catalytic Cycle and Potential Pitfalls
Caption: The Buchwald-Hartwig catalytic cycle with potential inhibitory and side reaction pathways.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Impact of base and solvent choice on the reactivity of 3-Fluoro-5-iodobenzoic acid
Welcome to the technical support center for 3-Fluoro-5-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reactions involving this versatile building block. Find troubleshooting guides and frequently asked questions (FAQs) below to address common challenges related to base and solvent selection in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when working with this compound?
A1: The choice of base is a delicate balance and is crucial for several reasons.[1] A base is required to activate the coupling partner in reactions like the Suzuki-Miyaura coupling (by forming a boronate salt) or to deprotonate the nucleophile in Buchwald-Hartwig and Sonogashira reactions.[2][3] However, this compound is an electron-deficient aryl iodide, making it susceptible to a common side reaction called hydrodehalogenation (or deiodination), where the iodine atom is replaced by hydrogen.[1] An overly strong or nucleophilic base can promote this undesired pathway, leading to reduced yield of the desired product.[1] Therefore, selecting a base with the appropriate strength and solubility is essential for achieving high reactivity and minimizing side reactions.[4]
Q2: How does the choice of solvent affect the reactivity and outcome of cross-coupling reactions?
A2: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[5][6] Its primary functions include dissolving the reactants, catalyst, and base to enable the reaction to proceed efficiently in the solution phase.[7] The polarity of the solvent can significantly influence the reaction rate and selectivity by stabilizing different intermediates in the catalytic cycle.[7] For instance, polar aprotic solvents like DMF or dioxane are commonly used, but in some cases, a mixture of an organic solvent and water is necessary, particularly for Suzuki-Miyaura couplings using inorganic bases.[4][8] The solvent choice can also impact the solubility of byproducts; for example, using a solvent where the iodide salt byproduct is poorly soluble can help drive the reaction forward.[1]
Q3: What is the most common side reaction with this compound and how can it be minimized?
A3: The most common and problematic side reaction is hydrodehalogenation (deiodination), which results in the formation of 3-fluorobenzoic acid. This occurs when the iodine atom is prematurely replaced by a hydrogen atom. Minimizing this side reaction requires careful optimization of several parameters:
-
Base Selection: Use milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of very strong bases like alkoxides.[1][9]
-
Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands stabilize the palladium center and promote the desired reductive elimination step over the deiodination pathway.[1][10]
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can favor the deiodination pathway.[1]
-
Solvent: The choice of solvent can influence the rates of competing reaction pathways.[1] Screening different solvents is often necessary.
Q4: Can the carboxylic acid group of this compound interfere with the reaction?
A4: Yes, the acidic proton of the carboxylic acid group can react with the base. This can neutralize the base, requiring the use of additional equivalents. More importantly, the resulting carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity. In many synthetic strategies, it is common practice to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You are attempting to couple this compound with an arylboronic acid but observe low conversion of your starting material.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Issue 2: Significant Formation of 3-Fluorobenzoic Acid (Deiodination)
Your reaction produces a significant amount of the deiodinated byproduct, 3-fluorobenzoic acid, alongside or instead of the desired coupled product.
Data Presentation: Impact of Base and Solvent on Deiodination
The following table summarizes general trends for selecting a base and solvent to minimize deiodination in palladium-catalyzed cross-coupling reactions with electron-deficient aryl iodides.[1][4][9]
| Base | pKa (approx.) | Typical Solvent(s) | Suitability for Suppressing Deiodination |
| K₃PO₄ | 12.3 | Dioxane/H₂O, Toluene, THF | Good: Often a first choice. Effective at promoting coupling over deiodination. |
| Cs₂CO₃ | 10.2 | Dioxane, Toluene, DMF | Good: A mild and effective base, particularly in Buchwald-Hartwig aminations. |
| K₂CO₃ | 10.3 | Dioxane/H₂O, DMF, Acetonitrile | Moderate: Can be effective, but may be less efficient than K₃PO₄ for challenging couplings. |
| NaOtBu | 19.0 | Toluene, THF, Dioxane | Poor: Generally too strong for this substrate; high risk of deiodination. |
| Triethylamine | 10.8 | THF, DMF (Sonogashira) | Poor to Moderate: Can be a source of hydride, leading to deiodination. Use with caution. |
Recommended Solutions:
-
Switch to a Milder Base: If you are using a strong base like an alkoxide, immediately switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[1]
-
Optimize Ligand: Use a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos. These ligands can accelerate the desired reductive elimination step.[1]
-
Lower Reaction Temperature: Reduce the temperature in 10 °C increments. Deiodination often has a higher activation energy than the desired coupling.[1]
-
Solvent Choice: Polar aprotic solvents can sometimes favor deiodination. Consider screening less polar solvents like toluene.[11]
Issue 3: Failed Buchwald-Hartwig Amination
You are attempting to couple this compound with a primary or secondary amine and observe no product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling in cross-coupling reactions involving 3-Fluoro-5-iodobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 3-Fluoro-5-iodobenzoic acid in cross-coupling reactions, with a specific focus on preventing undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my cross-coupling reaction with this compound?
Homocoupling is a common side reaction where two identical molecules couple with each other instead of with the desired cross-coupling partner. In the context of your experiments, this can manifest in three primary ways:
-
Aryl-Aryl Homocoupling: Two molecules of this compound react to form a symmetrical biaryl compound.
-
Organometallic Homocoupling: In Suzuki reactions, two molecules of the organoboron reagent (e.g., an arylboronic acid) couple to form a symmetrical biaryl.
-
Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, two terminal alkyne molecules couple to form a symmetrical 1,3-diyne.[1][2]
This side reaction is problematic as it consumes your starting materials, reduces the yield of the desired product, and complicates the purification process.
Q2: Why is this compound prone to certain side reactions?
The electronic properties of this compound make it an excellent substrate for cross-coupling but also susceptible to specific side reactions. The presence of two electron-withdrawing groups (fluorine and carboxylic acid) makes the aryl iodide a good oxidative addition partner for the palladium catalyst. However, these features can also influence the stability of intermediates and the rates of competing reaction pathways. For instance, electron-deficient arylboronic acids, which might be used as coupling partners, have been shown to be prone to homocoupling.[3]
Q3: Which cross-coupling reactions are most susceptible to homocoupling when using aryl iodides?
While possible in many palladium-catalyzed reactions, homocoupling is a particularly prevalent issue in:
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid partner is a frequent byproduct, often promoted by the presence of oxygen.[4][5]
-
Sonogashira Coupling: The homocoupling of the terminal alkyne, known as Glaser or Glaser-Hay coupling, is a major competing reaction, especially when a copper co-catalyst is used under aerobic conditions.[1][6]
-
Heck Reaction: Reductive homocoupling of the aryl iodide can occur, though it is often less prevalent than in Suzuki or Sonogashira reactions, depending on the specific conditions.[7]
Troubleshooting Guides
This section provides specific troubleshooting advice for preventing homocoupling in Suzuki, Sonogashira, and Heck reactions involving this compound.
Guide 1: Suzuki-Miyaura Coupling
Problem: Significant formation of boronic acid homocoupling byproduct (Ar-Ar from Ar-B(OH)₂) is observed.
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// Edges Start -> Check_Oxygen; Check_Oxygen -> Solution_Oxygen [label="No"]; Check_Oxygen -> Check_Catalyst [label="Yes"]; Check_Catalyst -> Solution_Catalyst [label="Pd(II)"]; Check_Catalyst -> Check_Ligand [label="Pd(0)"]; Check_Ligand -> Solution_Ligand [label="No"]; Check_Ligand -> Check_Base [label="Yes"]; Check_Base -> Solution_Base [label="Yes"]; } .dot Caption: Troubleshooting workflow for Suzuki reaction homocoupling.
Strategies to Minimize Boronic Acid Homocoupling:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Ensure rigorous degassing of solvents and the reaction vessel (e.g., by sparging with argon or nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[4] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species, particularly a palladium peroxo complex, are known to actively promote the homocoupling of boronic acids.[4][8] |
| Inappropriate Catalyst System | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂). Alternatively, use modern G3 or G4 precatalysts designed for clean generation of Pd(0).[5] | Pd(II) sources can react directly with two molecules of the boronic acid to cause homocoupling before being reduced to the catalytically active Pd(0) state.[5] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These biarylphosphine ligands promote the desired reductive elimination step over side reactions.[9] | Bulky ligands can sterically hinder the formation of intermediates leading to homocoupling and accelerate the final product-forming step of the catalytic cycle. |
| Inappropriate Base | Switch from strong bases (e.g., NaOH, KOt-Bu) to weaker inorganic bases like K₂CO₃ or K₃PO₄.[10] | While the base is necessary to activate the boronic acid, overly strong bases can sometimes accelerate side reactions, including homocoupling. |
| Reaction Conditions | Lower the reaction temperature. Add the boronic acid slowly to the reaction mixture. Use a slight excess (1.1-1.2 equiv.) of the this compound. | These adjustments can disfavor the kinetics of the homocoupling pathway relative to the desired cross-coupling reaction. |
Guide 2: Sonogashira Coupling
Problem: Significant formation of alkyne homocoupling byproduct (Glaser coupling) is observed.
// Nodes Start [label="High Glaser Coupling\nin Sonogashira Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Copper [label="Is a Copper (I)\nco-catalyst being used?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Atmosphere [label="Is the reaction\nrun under inert gas?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Is an amine base\n(e.g., Et₃N) being used?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
Solution_Copper [label="Switch to a copper-free\nprotocol.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Atmosphere [label="Rigorously degas all\nreagents and maintain\nan inert atmosphere.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Base [label="Ensure base is pure\nand anhydrous. Consider\nalternative bases if issues persist.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Homocoupling Minimized", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Copper; Check_Copper -> Solution_Copper [label="Yes"]; Check_Copper -> Check_Atmosphere [label="No"]; Solution_Copper -> End; Check_Atmosphere -> Solution_Atmosphere [label="No"]; Check_Atmosphere -> Check_Base [label="Yes"]; Solution_Atmosphere -> Check_Base; Check_Base -> Solution_Base [label="Check Purity"]; Solution_Base -> End; Check_Base -> End [label="Yes/OK"]; } .dot Caption: Troubleshooting workflow for Sonogashira reaction homocoupling.
Strategies to Minimize Alkyne (Glaser) Homocoupling:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Copper(I) Co-catalyst | Switch to a "copper-free" Sonogashira protocol.[11] | The copper(I) co-catalyst is the primary promoter of Glaser coupling, especially in the presence of oxygen. Removing it from the reaction is the most effective way to prevent this side reaction.[12][13] |
| Presence of Oxygen | If using a copper co-catalyst is unavoidable, ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly. | Oxygen acts as the oxidant in the Glaser-Hay catalytic cycle, reoxidizing Cu(I) to the active species for homocoupling.[2] |
| Ligand Choice (for Copper-Free) | When running a copper-free reaction, use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[14] | These ligands can stabilize the palladium catalyst and facilitate the copper-free catalytic cycle, making the reaction more efficient and less reliant on the copper co-catalyst. |
| Base and Solvent | Use a high-purity amine base (e.g., diisopropylethylamine, triethylamine) and anhydrous solvents. | The base plays a crucial role in both the palladium and copper cycles. Impurities or water can interfere with the desired reaction pathway. |
Guide 3: Heck Reaction
Problem: Low yield of the desired substituted alkene, with evidence of aryl iodide homocoupling.
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Strategies to Minimize Aryl Iodide Homocoupling:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inefficient Catalyst Activation | Use a well-defined Pd(0) precatalyst. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions promote efficient in-situ reduction to Pd(0). | Inefficient generation of the active Pd(0) catalyst can lead to side reactions. Some Pd(II) species might participate in pathways that lead to reductive homocoupling of the aryl halide.[7] |
| Ligand Choice | Employ bulky, electron-rich ligands. | Similar to other cross-coupling reactions, bulky ligands can promote the desired reductive elimination of the cross-coupled product and suppress side reactions. |
| Reaction Conditions | Optimize the reaction temperature and concentration. Higher temperatures can sometimes lead to catalyst decomposition and an increase in side products. Ensure efficient stirring, especially for heterogeneous mixtures. | Reaction kinetics can be sensitive to temperature and concentration. Optimizing these parameters can favor the desired Heck pathway over competing homocoupling. |
| Base Selection | Use an appropriate base such as triethylamine, potassium carbonate, or sodium acetate. The choice can be critical and substrate-dependent. | The base is required to regenerate the Pd(0) catalyst in the final step of the cycle. An unsuitable base can lead to catalyst deactivation or promote side reactions.[15][16] |
Experimental Protocols
The following are representative protocols adapted for this compound based on established methods for similar substrates. Note: These are starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the closely related 3-Fluoro-5-iodobenzamide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Sparge the resulting mixture with inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the PdCl₂(dppf) catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to avoid Glaser-type homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous, degassed THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and PPh₃.
-
Add the degassed solvent (THF or DMF).
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Add the diisopropylethylamine (DIPEA) base.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Reaction
This protocol is a general procedure for the Heck coupling of an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl Acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF or Acetonitrile
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in the chosen solvent.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add the alkene and triethylamine via syringe.
-
Seal the tube and heat to 80-100 °C, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Signaling Pathways and Logical Relationships
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
Monitoring reaction progress of 3-Fluoro-5-iodobenzoic acid transformations by TLC or LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 3-Fluoro-5-iodobenzoic acid transformations using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction involving this compound?
A1: Both TLC and LC-MS are powerful techniques to monitor your reaction's progress. TLC is a quick, qualitative method that allows for rapid visualization of the disappearance of starting material and the appearance of the product. LC-MS provides more detailed, quantitative information, including the mass-to-charge ratio of the reactants, products, and any intermediates or byproducts, confirming their identities.
Q2: What is a suitable starting solvent system for TLC analysis of this compound and its derivatives?
A2: A common starting point for aromatic carboxylic acids is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. Due to the polarity of the carboxylic acid group, you may need to add a small amount of acetic or formic acid (typically 0.5-2%) to the mobile phase to get well-defined spots and prevent streaking. A good starting ratio to try is 7:3 hexane:ethyl acetate with 1% acetic acid.
Q3: How can I visualize the spots on my TLC plate?
A3: this compound and many of its aromatic derivatives are UV-active, so they can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background. For compounds that are not UV-active or for better visualization, specific chemical stains can be used. A bromocresol green stain is particularly effective for visualizing acidic compounds like carboxylic acids, which will appear as yellow spots on a blue background.[1][2]
Q4: What are the key considerations for LC-MS analysis of this compound?
A4: For LC-MS analysis, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization. Given the presence of fluorine and iodine, it is important to check for characteristic isotopic patterns in the mass spectrum to help identify your compounds of interest. Electrospray ionization (ESI) in negative ion mode is often suitable for detecting carboxylic acids.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking of spots | The compound is too polar for the solvent system. The sample is too concentrated. The compound is acidic (e.g., carboxylic acid) and interacting with the silica gel. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). Dilute the sample before spotting. Add a small amount of acetic or formic acid (0.5-2%) to the mobile phase to suppress the ionization of the carboxylic acid. |
| Rf value is too high (spots run at the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Rf value is too low (spots remain at the baseline) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| No spots are visible under UV light | The compound is not UV-active. The concentration of the sample is too low. | Use a chemical stain for visualization (e.g., potassium permanganate, bromocresol green).[1][2] Concentrate the sample before spotting. |
| Spots are faint or difficult to see | The sample concentration is low. The visualization method is not sensitive enough for your compound. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Try a different visualization technique. For carboxylic acids, bromocresol green is a sensitive stain.[1] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH. Column degradation. Sample overload. | Adjust the mobile phase pH with a modifier like formic acid or ammonium acetate. Use a new column or flush the existing one. Dilute the sample. |
| No signal or low sensitivity | The compound is not ionizing well under the chosen conditions. Ion suppression from matrix components. The compound is not stable in the mobile phase. | Optimize the ionization source parameters (e.g., switch between positive and negative ion mode). Try a different ionization source if available (e.g., APCI). Improve sample cleanup to remove interfering matrix components. Ensure the mobile phase is compatible with your analyte. |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. Column temperature variations. Column degradation. | Ensure the mobile phase is well-mixed and degassed. Check the LC pump for leaks or pressure fluctuations. Use a column oven to maintain a consistent temperature. Replace the column if it is old or has been subjected to harsh conditions. |
| Presence of unexpected peaks or high background noise | Contamination in the mobile phase, sample, or LC-MS system. Carryover from previous injections. | Use high-purity solvents and reagents. Clean the ion source.[3] Inject a blank solvent run to check for carryover. |
| Unusual isotopic pattern or mass shift | Presence of halogen atoms (F, I). Formation of adducts with mobile phase components (e.g., sodium, potassium). | Be aware of the isotopic pattern of iodine (100% 127I). Fluorine is monoisotopic. Look for common adducts and confirm the molecular weight accordingly. Use high-purity mobile phase additives to minimize adduct formation. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the jar and allow the atmosphere to saturate for at least 15 minutes.
-
Spot the TLC Plate: Using a capillary tube, spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by dipping the plate in a suitable staining solution.
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
Protocol 2: General Procedure for Sample Preparation for LC-MS Analysis
-
Quench the Reaction: Take a small aliquot of the reaction mixture (e.g., 10 µL) and quench it by diluting it in a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and prepares the sample for analysis.
-
Filter the Sample: If the quenched sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Dilute the Sample: Further dilute the filtered sample to an appropriate concentration for LC-MS analysis. A typical starting dilution is 1:100 or 1:1000 in the initial mobile phase composition.
-
Transfer to a Vial: Transfer the final diluted sample to an autosampler vial for injection into the LC-MS system.
Visualizations
Caption: Workflow for reaction monitoring.
Caption: Troubleshooting common TLC issues.
References
Overcoming poor solubility of 3-Fluoro-5-iodobenzoic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-Fluoro-5-iodobenzoic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is an aromatic carboxylic acid with halogen substituents. Its solubility is dictated by the interplay of the polar carboxylic acid group and the largely non-polar iodofluorophenyl ring. Generally, it exhibits low solubility in water and non-polar organic solvents but is more soluble in polar organic solvents.
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on the behavior of structurally similar halobenzoic acids, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as polar protic solvents like alcohols (e.g., methanol, ethanol).[1][2][3][4] Its solubility in ethers and chlorinated solvents is likely to be moderate.[5]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH. In acidic to neutral conditions, it exists predominantly in its less soluble free acid form. In alkaline conditions (basic pH), it deprotonates to form a carboxylate salt, which is significantly more water-soluble.[4][6][7]
Q4: Can heating the mixture improve the solubility?
A4: Yes, for most organic compounds, solubility increases with temperature.[8] Gentle heating of the reaction mixture can be an effective initial step to dissolve this compound. However, it is crucial to ensure that the reaction components and the solvent are stable at elevated temperatures.
Troubleshooting Guides
Issue: this compound is not dissolving in the chosen reaction solvent.
This guide provides a systematic approach to address the poor solubility of this compound during experimental setup.
Troubleshooting Workflow
References
- 1. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fishersci.ie [fishersci.ie]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. resource.download.wjec.co.uk [resource.download.wjec.co.uk]
- 8. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
Choosing the Right Tool: A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-Fluoro-5-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-Fluoro-5-iodobenzoic acid is paramount. The choice of analytical technique is a critical decision that impacts accuracy, efficiency, and the depth of information obtained. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and boiling point. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds. | Required. Samples must be volatile and thermally stable. |
| Derivatization | Generally not required for this compound. | Mandatory for this compound to increase volatility. |
| Instrumentation | HPLC with UV or DAD detector. | GC coupled with a Mass Spectrometer. |
| Analysis Time | Typically 10-30 minutes per sample.[1] | Can be faster (minutes), but derivatization adds to sample preparation time.[1] |
| Sensitivity | High, typically in the parts-per-million (ppm) range. | Very high, can reach parts-per-billion (ppb) levels, especially with selected ion monitoring (SIM).[2] |
| Impurity Identification | Based on retention time and UV spectra. Co-elution can be a challenge. | Mass spectrometry provides structural information, aiding in the identification of unknown impurities. |
| Cost | Generally lower initial instrument cost and operational cost.[1] | Higher initial instrument cost. |
Deciding on the Best Method: A Logical Workflow
The selection between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals. The following workflow illustrates the decision-making process.
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally unstable compounds, making it well-suited for this compound.[3] The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.
Advantages for this compound:
-
Direct Analysis: No derivatization is needed, simplifying sample preparation and reducing the potential for analytical errors.
-
Robustness: HPLC methods are generally robust and reproducible, making them ideal for routine quality control.
-
Non-destructive: The sample can be collected after analysis for further characterization if needed.
Limitations:
-
Limited Identification Capability: While HPLC with a Diode Array Detector (DAD) can provide UV spectra, it may not be sufficient to definitively identify unknown impurities.
-
Co-elution: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] It is highly sensitive and provides detailed structural information about the analytes.
Advantages for this compound:
-
High Sensitivity: GC-MS can detect impurities at very low levels.[2]
-
Definitive Identification: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for the confident identification of impurities.
-
Separation of Volatile Impurities: It is excellent for detecting and quantifying residual volatile solvents from the synthesis process.
Limitations:
-
Derivatization Required: this compound is a carboxylic acid with low volatility and is not suitable for direct GC-MS analysis.[4] A chemical derivatization step, such as esterification to form the more volatile methyl ester, is necessary.[4][5][6][7] This adds complexity and time to the sample preparation process and can introduce variability.
-
Thermal Degradation: There is a risk that the compound or its impurities may degrade at the high temperatures used in the GC inlet and column.[8]
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This protocol outlines a reversed-phase HPLC method for the determination of the purity of this compound.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
GC-MS Method for Purity Analysis of this compound (with Derivatization)
This protocol describes a GC-MS method for the purity analysis of this compound following derivatization to its methyl ester.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Procedure (Esterification with BF₃/Methanol):
-
To approximately 1 mg of this compound in a vial, add 1 mL of 14% boron trifluoride in methanol.[4]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the main peak corresponding to the methyl ester of this compound. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify purity based on the relative peak areas.
Conclusion
For routine purity analysis and quality control of this compound, HPLC is the recommended technique . Its simplicity, robustness, and the ability to analyze the compound in its native form without derivatization make it a more efficient and straightforward choice.
GC-MS, on the other hand, serves as a powerful complementary technique , particularly during process development and for impurity profiling studies. Its strength lies in the definitive identification of unknown impurities and the detection of trace-level volatile contaminants. The necessity of derivatization makes it less suitable for high-throughput, routine analysis of this specific compound. The choice between these two methods will ultimately be guided by the specific requirements of the analysis, whether it be for routine quality control or in-depth impurity characterization.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. smithers.com [smithers.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Structural validation of 3-Fluoro-5-iodobenzoic acid derivatives by X-ray crystallography
A Comparative Crystallographic Analysis of 3-Fluoro-5-iodobenzoic Acid Derivatives
An objective guide for researchers, scientists, and drug development professionals on the structural validation of this compound derivatives using X-ray crystallography.
The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is the definitive method for structural validation.[1] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are fundamental to a compound's chemical and biological activity.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for the two structural analogs of this compound. This data provides a basis for comparing the effects of fluorine versus iodine substitution on the crystal lattice and molecular geometry.
Table 1: Crystal Data and Structure Refinement Parameters. [1]
| Parameter | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |
| Chemical formula | C₁₄H₉F₄NO | C₁₄H₉F₃INO |
| Formula weight | 283.22 | 375.11 |
| Crystal system | Monoclinic | Monoclinic |
| Space group | P2₁/c | P2₁/c |
| Unit cell dimensions | ||
| a (Å) | 8.0258 (2) | 8.3536 (4) |
| b (Å) | 39.7598 (12) | 7.8991 (4) |
| c (Å) | 7.9941 (3) | 19.3409 (9) |
| α (°) | 90 | 90 |
| β (°) | 115.158 (3) | 97.432 (4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2305.22 (12) | 1266.59 (11) |
| Z | 8 | 4 |
| Calculated density (Mg/m³) | 1.632 | 1.967 |
| Absorption coefficient (mm⁻¹) | 0.14 | 2.29 |
| F(000) | 1152 | 728 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.10 | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.2 to 28.3 | 2.6 to 28.4 |
| Reflections collected | 21541 | 11841 |
| Independent reflections | 5258 [R(int) = 0.034] | 2911 [R(int) = 0.032] |
| Completeness to theta | 99.8% | 99.7% |
| Goodness-of-fit on F² | 1.04 | 1.06 |
| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.119 | R1 = 0.026, wR2 = 0.057 |
| R indices (all data) | R1 = 0.059, wR2 = 0.128 | R1 = 0.032, wR2 = 0.059 |
Table 2: Selected Bond Lengths (Å). [1]
| Bond | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A / B) | 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |
| C-F/I | 1.357(2) / 1.358(2) | 2.101(2) |
| C-C(amide) | 1.496(3) / 1.498(3) | 1.501(3) |
| C=O | 1.227(2) / 1.226(2) | 1.230(3) |
| N-C(amide) | 1.345(3) / 1.346(3) | 1.348(3) |
Table 3: Selected Bond Angles (°). [1]
| Angle | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A / B) | 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |
| C-C-F/I | 118.6(2) / 118.5(2) | 119.5(2) |
| O=C-N | 122.9(2) / 123.0(2) | 122.7(2) |
| C-N-C | 127.8(2) / 127.9(2) | 128.0(2) |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of halogenated benzoic acid derivatives.
Synthesis of this compound Derivatives
A plausible synthetic route to derivatives such as 3-Fluoro-5-iodobenzamide starts from this compound.[2]
-
Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent like dichloromethane, thionyl chloride (1.5-2.0 equivalents) is added dropwise at 0 °C under an inert atmosphere. A catalytic amount of DMF can be added to facilitate the reaction.[2] The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by TLC. Excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-fluoro-5-iodobenzoyl chloride.[2]
-
Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF) and added dropwise to a cooled (0 °C) concentrated solution of the desired amine or ammonium hydroxide (5-10 equivalents).[2] The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is diluted with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.[2]
Single-Crystal Growth
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. A common method for growing single crystals of small organic molecules is slow evaporation:
-
A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.
X-ray Diffraction Data Collection and Structure Solution
The following workflow outlines the process of determining the molecular structure from a single crystal.[1]
Caption: Experimental workflow for X-ray crystallography.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.[1]
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, which reveals the positions of the atoms in the crystal structure.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).[1]
The logical relationship for the validation of the determined structure is a critical final step.
Caption: Logical relationship of structure validation.
References
Comparing the reactivity of 3-Fluoro-5-iodobenzoic acid with 3-bromo-5-fluorobenzoic acid
A Comparative Guide to the Reactivity of 3-Fluoro-5-iodobenzoic Acid and 3-Bromo-5-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is critical. This guide provides a detailed comparison of the reactivity of two closely related halogenated benzoic acids: this compound and 3-bromo-5-fluorobenzoic acid. This analysis is supported by theoretical principles and detailed experimental protocols for comparative evaluation.
Introduction
This compound and 3-bromo-5-fluorobenzoic acid are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Both compounds feature a benzoic acid core with fluorine and a heavier halogen substituent. The primary difference lies in the halogen at the 5-position—iodine versus bromine—which significantly influences their chemical reactivity, particularly in metal-catalyzed cross-coupling reactions.[3]
Physicochemical Properties
The differing halogen substituents impact the electronic and steric properties of the molecules. A summary of key physicochemical parameters is presented below.
| Property | This compound | 3-Bromo-5-fluorobenzoic acid | Reference |
| Molecular Formula | C₇H₄FIO₂ | C₇H₄BrFO₂ | [2][4] |
| Molecular Weight | 266.01 g/mol | 219.01 g/mol | [2][4] |
| Predicted pKa | 2.40 ± 0.10 | 3.47 ± 0.10 | [5][6] |
| Hammett Constant (σm) of -I | +0.353 | [7] | |
| Hammett Constant (σm) of -Br | +0.393 | [7] | |
| Hammett Constant (σm) of -F | +0.337 | +0.337 | [7] |
The predicted pKa values suggest that this compound is a stronger acid than 3-bromo-5-fluorobenzoic acid. This can be attributed to the electronic effects of the halogen substituents. The Hammett constants (σm) indicate the electron-withdrawing nature of the halogens from the meta position.[7]
Reactivity in Cross-Coupling Reactions
The carbon-halogen bond is the primary site of reaction in many synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9]
The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. This trend is primarily due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent palladium catalyst.
Consequently, This compound is expected to be more reactive than 3-bromo-5-fluorobenzoic acid in palladium-catalyzed cross-coupling reactions. The C-I bond in this compound will undergo oxidative addition more readily than the C-Br bond in 3-bromo-5-fluorobenzoic acid.
Proposed Experimental Comparison
To quantitatively compare the reactivity of these two compounds, a competitive Suzuki-Miyaura coupling reaction can be performed.
Experimental Protocol: Competitive Suzuki-Miyaura Coupling
Objective: To determine the relative reactivity of this compound and 3-bromo-5-fluorobenzoic acid in a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
3-Bromo-5-fluorobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), 3-bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the internal standard.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the palladium catalyst, for example, a pre-catalyst or a mixture of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C).
-
Take aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS to determine the consumption of the starting materials and the formation of the respective biphenyl products.
Expected Data Presentation
The results of the competitive experiment can be summarized in the following table:
| Time (minutes) | Conversion of this compound (%) | Conversion of 3-Bromo-5-fluorobenzoic acid (%) |
| 0 | 0 | 0 |
| 15 | 50 | 5 |
| 30 | 85 | 12 |
| 60 | 98 | 25 |
| 120 | >99 | 40 |
Note: The data in this table is hypothetical and serves as an illustration of expected results based on established reactivity principles.
Visualization of the Experimental Workflow
The logical flow of the comparative experiment can be visualized as follows:
Caption: Workflow for the competitive Suzuki-Miyaura coupling experiment.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be significantly more reactive than 3-bromo-5-fluorobenzoic acid in palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond. For synthetic applications where selective functionalization is desired, the iodo-substituted compound would be the preferred substrate for initial coupling, potentially leaving the bromo- and fluoro-substituents intact for subsequent transformations under different reaction conditions. The provided experimental protocol offers a robust method for quantifying this reactivity difference, which is crucial for the strategic design of synthetic routes in drug discovery and development.
References
- 1. This compound | 723294-74-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-Fluoro-5-hydroxy-2-iodobenzoic acid CAS#: 2384540-53-6 [m.chemicalbook.com]
- 6. 3-Bromo-5-fluorobenzoic acid CAS#: 176548-70-2 [m.chemicalbook.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of 3-Fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical aspect of chemical research and pharmaceutical development. For novel compounds like 3-Fluoro-5-iodobenzoic acid, a key building block in medicinal chemistry, accurate purity assessment is essential for reliable experimental results and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two powerful analytical techniques for purity determination.
Introduction to Purity Analysis Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR is based on the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[2] By using a certified internal standard of known purity, the absolute purity of the target compound can be determined with high accuracy and precision, traceable to the International System of Units (SI).[2]
High-Performance Liquid Chromatography (HPLC) is a widely used separative technique for purity analysis. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] Purity is typically determined by the area percentage of the main peak in the chromatogram relative to the total area of all observed peaks. While highly sensitive, this method often relies on the assumption that all compounds have a similar response factor to the detector (e.g., UV-Vis), or it requires individual calibration curves for each impurity to achieve accurate quantification.[3]
Comparison of Analytical Techniques
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary ratio method based on the inherent relationship between signal intensity and molar concentration.[2] | Comparative separation technique based on partitioning between mobile and stationary phases.[1] |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Typically requires a certified reference standard of the analyte for accurate quantification; area percent can be used for estimation.[3] |
| Accuracy | High, provides an absolute purity value.[3] | High, but can be influenced by the response factors of impurities, especially in area percent mode.[3] |
| Precision | Excellent, with typically low relative standard deviation (RSD).[3] | Very good, with low RSD.[4] |
| Selectivity | High, based on distinct resonance signals. Overlapping signals can be a challenge.[5] | Excellent separation of components in a mixture.[1] |
| Sensitivity | Generally lower than HPLC. | High, excellent for detecting trace impurities.[1] |
| Sample Throughput | Moderate, requires longer acquisition times for high precision. | High, well-suited for automated, high-throughput analysis. |
| Non-destructive | Yes, the sample can be recovered and used for other analyses. | Generally no, the sample is consumed during the analysis. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol is adapted from established methods for the purity determination of similar aromatic compounds.[1]
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid)
-
Analytical balance (accurate to at least 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard (a D1 of 30-60 seconds is often sufficient to ensure full relaxation).[2]
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : mass
-
P : Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.[1]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Areamain peak / Total Areaall peaks) * 100
-
Illustrative Data Presentation
The following table presents illustrative data from the purity analysis of a hypothetical batch of this compound using both qNMR and HPLC. This data is representative of what might be expected for a high-purity research-grade chemical.
| Method | Result | Relative Standard Deviation (RSD) | Comments |
| Quantitative ¹H-NMR | 99.2% (w/w) | 0.3% | Provides an absolute purity value. Minor impurities observed did not interfere with the selected analytical signals. |
| HPLC (Area %) | 99.7% | 0.1% | High sensitivity detected two minor impurities at levels below 0.15%. The area percent method assumes similar UV response factors for all components. |
Discussion of Results
In this illustrative example, both qNMR and HPLC indicate a high purity for the this compound sample. The slightly lower purity value obtained by qNMR (99.2%) compared to HPLC (99.7%) is a commonly observed phenomenon. This discrepancy can arise because qNMR is a mass-based method that accounts for all proton-containing impurities, as well as non-UV active impurities and residual solvents, providing a more accurate "absolute" purity. HPLC, when using the area percent method, may overestimate purity if impurities have a lower UV response factor than the main compound or are not UV-active at the detection wavelength.
Conclusion
Both qNMR and HPLC are powerful and essential techniques for the purity determination of this compound.
-
qNMR serves as an excellent primary method for obtaining an accurate, absolute purity value, which is crucial for reference standard characterization and when precise stoichiometry is required.
-
HPLC is an invaluable tool for routine quality control, high-throughput screening, and the detection and separation of trace impurities, providing high sensitivity and excellent resolution.
For a comprehensive and robust purity assessment, especially in a drug development setting, employing both techniques provides orthogonal data, giving a higher degree of confidence in the quality of the material. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, sensitivity, and sample throughput.
References
Confirming the Empirical Formula of 3-Fluoro-5-iodobenzoic Acid Derivatives: A Comparative Guide to Elemental Analysis Techniques
For researchers, scientists, and drug development professionals, accurate determination of a compound's empirical formula is a foundational step in chemical synthesis and characterization. This guide provides a comparative overview of elemental analysis techniques for confirming the empirical formula of 3-Fluoro-5-iodobenzoic acid and its derivatives, supported by illustrative experimental data and detailed protocols.
The precise elemental composition of a synthesized compound serves as a crucial purity check and a confirmation of its chemical identity. For halogenated compounds such as this compound (C₇H₄FIO₂), a multi-faceted analytical approach is often necessary to accurately quantify each element. This guide explores the common methods used for this purpose, highlighting their principles and presenting a comparative analysis of their results.
Theoretical vs. Experimental Elemental Composition
The first step in confirming the empirical formula of a compound is to calculate the theoretical elemental composition based on its molecular formula. For this compound (Molecular Weight: 266.01 g/mol ), the theoretical percentages are as follows:
-
Carbon (C): 31.61%
-
Hydrogen (H): 1.52%
-
Fluorine (F): 7.14%
-
Iodine (I): 47.71%
-
Oxygen (O): 12.03% (often determined by difference)
Experimental values obtained from various analytical techniques are then compared against these theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the proposed empirical formula.
Comparative Analysis of Elemental Analysis Techniques
The determination of the elemental composition of this compound derivatives typically involves a combination of techniques for carbon, hydrogen, and nitrogen (CHN analysis) and specific methods for halogen determination. Below is a summary of hypothetical, yet realistic, experimental data obtained for a sample of this compound using common analytical methods.
| Element | Theoretical % | Combustion with Gas Chromatography (CHN Analysis) | Oxygen Flask Combustion with Ion Chromatography (Halogen Analysis) |
| Carbon (C) | 31.61 | 31.55 ± 0.08 | - |
| Hydrogen (H) | 1.52 | 1.55 ± 0.05 | - |
| Fluorine (F) | 7.14 | - | 7.09 ± 0.10 |
| Iodine (I) | 47.71 | - | 47.65 ± 0.15 |
Note: The data presented are for illustrative purposes and represent typical results obtained from these analytical methods. The acceptable deviation between experimental and theoretical values is generally considered to be within ±0.4%.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results and troubleshooting potential discrepancies.
CHN Analysis by Combustion
This technique is a rapid and reliable method for determining the weight percent of carbon, hydrogen, and nitrogen in an organic compound.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the this compound derivative (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a furnace at high temperatures (around 900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).
-
Gas Separation: The resulting gases are passed through a gas chromatography (GC) column, which separates the CO₂, H₂O, and N₂.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, and the data is used to calculate the percentage of each element in the original sample.
Halogen Analysis by Oxygen Flask Combustion and Ion Chromatography
For accurate quantification of fluorine and iodine, a combustion method followed by ion chromatography is a widely used and robust approach.[1]
Methodology:
-
Sample Preparation: A milligram-scale sample of the compound is weighed and wrapped in a piece of ashless filter paper.
-
Combustion: The filter paper with the sample is placed in a platinum gauze holder and combusted in a sealed flask filled with pure oxygen.[1]
-
Absorption: The combustion products, including hydrogen fluoride (HF) and hydrogen iodide (HI), are absorbed into a specific absorption solution (e.g., a dilute sodium hydroxide solution) within the flask.[2]
-
Ion Chromatography (IC) Analysis: The absorption solution is then injected into an ion chromatograph. The fluoride (F⁻) and iodide (I⁻) ions are separated on an ion-exchange column and detected by a conductivity detector.[1][2] The concentration of each halide is then used to determine the percentage of fluorine and iodine in the original sample.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for confirming the empirical formula and the experimental workflow for elemental analysis.
Caption: Logical workflow for empirical formula confirmation.
Caption: Experimental workflow for elemental analysis.
References
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 3-Fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated benzoic acids is a cornerstone in the synthesis of pharmaceuticals and other high-value organic molecules. Among these, 3-Fluoro-5-iodobenzoic acid serves as a versatile building block, with its distinct electronic properties and two addressable halogen sites. The choice of an appropriate palladium catalyst is paramount for achieving high efficiency, selectivity, and yield in cross-coupling reactions with this substrate. This guide provides a comparative overview of various palladium catalysts, supported by experimental data from analogous systems, to aid in the selection of the optimal catalyst for specific synthetic transformations.
**Catalyst Performance Comparison
The efficacy of a palladium catalyst in cross-coupling reactions is influenced by a multitude of factors including the nature of the ligand, the palladium precursor, the base, and the solvent system. Below is a summary of commonly employed palladium catalysts and their general performance characteristics in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving aryl iodides. While specific data for this compound is limited, the following table extrapolates performance from reactions with structurally similar substrates.
| Catalyst System | Ligand | Applicable Reactions | Key Strengths | Potential Limitations |
| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki-Miyaura, Heck, Sonogashira, Stille | Widely available, well-established, effective for many standard couplings.[1][2] | Can require higher catalyst loadings and temperatures; may be less effective for challenging substrates or sterically hindered partners.[3] |
| Pd(OAc)₂ / Ligand | Various (e.g., PPh₃, Buchwald ligands) | Suzuki-Miyaura, Heck, Buchwald-Hartwig | Versatile precursor, allows for tailored reactivity through ligand choice.[4][5] | Requires careful optimization of ligand and reaction conditions. |
| PdCl₂(dppf) | dppf | Suzuki-Miyaura, Buchwald-Hartwig | Effective for a range of substrates, including those with functional groups.[4] | |
| Buchwald Precatalysts (e.g., SPhos Pd G2, XPhos Pd G3) | Biarylphosphines (e.g., SPhos, XPhos) | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | High activity, low catalyst loadings, broad substrate scope, air and moisture stable.[6][7][8][9] | Higher cost compared to simpler palladium sources. |
| Heterogeneous Catalysts (e.g., Pd/C) | None | Suzuki-Miyaura, Heck | Ease of separation, reusability.[10] | Can exhibit lower activity than homogeneous catalysts, potential for metal leaching.[11] |
Experimental Protocols
The following are detailed, representative protocols for key palladium-catalyzed cross-coupling reactions, adapted for this compound based on established methodologies for similar substrates.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or a Buchwald Precatalyst like SPhos Pd G2, 1-2 mol%)[4][12]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Heck Reaction
This protocol outlines the formation of a C-C bond between this compound and an alkene.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene, acrylate, 1.5 eq)[4]
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)[4]
-
Ligand (optional, e.g., PPh₃, 4 mol%)[4]
-
Base (e.g., Et₃N, 2.0 eq)[4]
-
Solvent (e.g., DMF, acetonitrile)[4]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add this compound, the alkene, and the base in the chosen solvent.
-
If a ligand is used, add it to the mixture.
-
Degas the solution with an inert gas.
-
Add the palladium catalyst.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[4]
-
Cool the reaction to room temperature and dilute with water.
-
Acidify with 1M HCl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-2 mol%) (for traditional Sonogashira)
-
Base (e.g., Et₃N or other amine base)[13]
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound in the solvent.
-
Add the base and the terminal alkyne.
-
Degas the mixture with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and CuI (if applicable).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of water and an organic solvent.
-
Acidify the aqueous layer and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product via column chromatography.
Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond between this compound and an amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[8]
-
Ligand (e.g., XPhos, if not using a precatalyst)[9]
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)[9]
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Charge a reaction vessel with this compound, the amine, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the palladium precatalyst (or palladium source and ligand).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and an organic solvent.
-
Acidify the aqueous phase to precipitate the product, or extract with an organic solvent if the product is soluble.
-
Isolate and purify the product by standard methods.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. Ascensus [ascensusspecialties.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [repository.kaust.edu.sa]
Validation of analytical methods for the quantification of 3-Fluoro-5-iodobenzoic acid
A comprehensive comparison of validated analytical methods for the quantification of halogenated benzoic acids, with a focus on providing a framework for the analysis of 3-Fluoro-5-iodobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of analytical techniques and their performance, supported by experimental data.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Analytical Methods for Fluorobenzoic Acid Quantification
| Method | Instrumentation | Sample Preparation | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Key Advantages |
| GC-MS | Gas Chromatograph coupled to a Mass Spectrometer | Solid-Phase Extraction (SPE) and derivatization with BF₃·MeOH | 6-44 ng/L[1][2] | Not specified | 71-94[1][2] | High sensitivity for trace analysis.[1] |
| RP-HPLC-UV | Reverse-Phase High-Performance Liquid Chromatograph with UV detector | Dilution in a suitable solvent mixture[1] | ~21 mg/L (for benzoic acid, indicative) | > 0.999[1] | 85-93 (for benzoic acid, indicative) | Fast analysis time.[1] |
| LC-MS/MS | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Simple dilution[3] | 10 ppt (ng/L)[3] | > 0.999 (typical) | >50% (for similar compounds)[4] | High sensitivity and selectivity, minimal sample preparation.[3][5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods validated for other fluorobenzoic acids and can be adapted for this compound with appropriate validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and suitable for trace-level quantification.[1]
-
Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Condition a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge with methanol followed by water.
-
Adjust the pH of the water sample.
-
Load 100 mL of the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the fluorobenzoic acids with a suitable solvent.
-
Evaporate the eluate to dryness.
-
Add BF₃·MeOH to the residue and heat the vial at 64°C for 24 hours to form the methyl esters of the fluorobenzoic acids.[1]
-
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method offers a balance of speed and sensitivity, suitable for routine analysis.
-
Instrumentation and Consumables
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).[6]
-
-
Preparation of Solutions
-
Mobile Phase Preparation (for 1 L): Combine 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water. Add 1.0 mL of formic acid to the water before mixing to achieve a 0.1% concentration. Degas the mobile phase.[6]
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.[6]
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[7] The following diagram illustrates the key stages of the analytical method validation process.
Caption: Workflow of Analytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PPT - Fast and Sensitive LC-MS/MS Method for Analyzing Fluorobenzoic Acids in Oil Well Tracers PowerPoint Presentation - ID:6767659 [slideserve.com]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzoic Acids in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. The choice of aryl halide substrate is a critical parameter influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of iodo- and bromo-substituted benzoic acids in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The fundamental principle governing the reactivity of aryl halides in these reactions is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the reactivity in the often rate-determining oxidative addition step of the catalytic cycle is the reverse: C-I > C-Br > C-Cl.[1][2] This guide will demonstrate through experimental data that iodo-substituted benzoic acids are generally more reactive, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their bromo- counterparts.
At a Glance: Iodo- vs. Bromo-Benzoic Acids
| Feature | Iodo-Substituted Benzoic Acids | Bromo-Substituted Benzoic Acids |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Cost | Generally more expensive | Generally less expensive |
The Decisive Step: Oxidative Addition
The superior reactivity of aryl iodides over aryl bromides is primarily attributed to the difference in their carbon-halogen bond dissociation energies. The weaker carbon-iodine (C-I) bond facilitates the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is more facile for iodo-substituted compounds, leading to an overall faster reaction rate.[2][3]
Caption: Oxidative addition: the rate-determining step where C-I bonds cleave faster.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. In a comparative study of the Suzuki-Miyaura coupling of 4-halobenzoic acids with a phenylboronic acid derivative, the iodo-substituted substrate demonstrated significantly higher reactivity, particularly at lower temperatures.[2]
Table 1: Suzuki-Miyaura Coupling of 4-Halobenzoic Acids with Phenylboronic Acid [2]
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Conversion (%) |
| 4-Iodobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1 mol% Pd) | K₂CO₃ | Water | Room Temp. | 100 |
| 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1 mol% Pd) | K₂CO₃ | Water | Room Temp. | Low |
| 4-Iodobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1 mol% Pd) | K₂CO₃ | Water | 70 | 100 |
| 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1 mol% Pd) | K₂CO₃ | Water | 70 | 100 |
The data clearly illustrates that 4-iodobenzoic acid achieves complete conversion at room temperature with a low catalyst loading, whereas 4-bromobenzoic acid shows significantly lower reactivity under the same conditions.[2] While both substrates can achieve full conversion at an elevated temperature of 70 °C, the superior reactivity of the iodo-compound suggests it would likely require shorter reaction times or lower catalyst loadings to achieve the same outcome as its bromo-analog.[2]
Performance in Heck Coupling
Table 2: Representative Heck Coupling of Haloarenes with Alkenes
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | ~70-80 |
| Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | ~60-70 |
Note: Data is compiled from representative literature and serves as an illustration of general trends.
Performance in Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend for aryl halides in this reaction is definitively I > OTf > Br > Cl.[5] This difference is so pronounced that selective coupling of an aryl iodide in the presence of an aryl bromide can be achieved by controlling the reaction temperature.[5] For substrates like halobenzoic acids, the iodo-variant can often undergo coupling at or near room temperature, while the bromo-analogue typically requires heating.[6]
Table 3: Representative Sonogashira Coupling of Haloarenes with Phenylacetylene
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | ~90-95 |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | ~80-90 |
Note: Data is compiled from representative literature and serves as an illustration of general trends.
Caption: A typical experimental workflow for cross-coupling reactions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
Bromo- or Iodo-benzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the halobenzoic acid, arylboronic acid, and base.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Add the palladium catalyst under a positive flow of the inert gas.[1]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture (e.g., 80-100 °C) and stir for the required duration (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the mixture to room temperature, dilute with water, and acidify to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or flash chromatography.[1]
General Heck Coupling Protocol (adapted from a similar procedure)[7]
Materials:
-
Bromo- or Iodo-benzoic acid (1.0 mmol)
-
Alkene (e.g., acrylic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
Procedure:
-
To a vial, add the halobenzoic acid, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Seal the vial and heat the mixture with stirring (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by flash chromatography.
General Sonogashira Coupling Protocol
Materials:
-
Bromo- or Iodo-benzoic acid (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%)
-
Copper(I) iodide (CuI, 3-5 mol%)
-
Base (e.g., Et₃N or Piperidine, 2.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add the halobenzoic acid, palladium catalyst, and CuI.[1]
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, base, and terminal alkyne via syringe.[1]
-
Stir the reaction at the appropriate temperature (e.g., room temperature for iodo-, 60-80 °C for bromo-substrates) for 4-16 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.[1]
Conclusion
The experimental evidence clearly demonstrates that iodo-substituted benzoic acids are more reactive than their bromo-substituted counterparts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. This heightened reactivity, stemming from the weaker carbon-iodine bond, allows for the use of milder reaction conditions, potentially leading to higher yields, shorter reaction times, and better functional group tolerance. However, the choice between an iodo- or bromo-substituted benzoic acid is a trade-off between reactivity and other practical considerations such as cost and stability, where bromo-substituted compounds are generally more cost-effective and stable. For syntheses where maximizing yield and minimizing reaction time are paramount, iodo-substituted benzoic acids are the superior choice. Conversely, for large-scale syntheses or when cost is a significant constraint, the use of bromo-substituted benzoic acids may be justified.
References
Assessing the impact of the fluorine substituent on the biological activity of derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of fluorinated and non-fluorinated derivatives, offering researchers, scientists, and drug development professionals a data-driven assessment of fluorine's impact on biological activity. Through a series of case studies, we will explore how this small but highly electronegative atom can profoundly influence a compound's efficacy, metabolic stability, and overall pharmacological profile.
The Power of a Single Atom: Key Physicochemical and Pharmacokinetic Effects
The introduction of a fluorine atom can dramatically alter a molecule's properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are central to these effects.[1] Generally, fluorination can lead to:
-
Increased Metabolic Stability: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. This often results in a longer in vivo half-life.[1]
-
Altered Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[2] This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH. This can influence solubility, cell membrane permeability, and target engagement.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.[3]
Case Study 1: Cholesterol Absorption Inhibitors - Ezetimibe
A prime example of rational drug design involving fluorine is the cholesterol absorption inhibitor, Ezetimibe. It was developed from its non-fluorinated predecessor, SCH 48461. The strategic addition of two fluorine atoms to the phenyl rings was instrumental in enhancing its metabolic stability and in vivo potency.
Comparative Biological Activity: Ezetimibe vs. SCH 48461
| Compound | Substitution | Cholesterol Absorption Inhibition in Rats (% at 0.3 mg/kg) |
| SCH 48461 | Non-fluorinated | ~50% |
| Ezetimibe | Di-fluorinated | ~80% [4][5] |
Data extrapolated from dose-response curves.
The data clearly demonstrates the superior efficacy of the fluorinated analog, Ezetimibe, in inhibiting cholesterol absorption. This enhancement is attributed to increased resistance to metabolic degradation, allowing for greater exposure at the target site.[4][5]
Case Study 2: Antibacterial Agents - The Rise of Fluoroquinolones
The evolution of quinolone antibiotics is a testament to the transformative power of fluorination. The first-generation quinolone, nalidixic acid, had a limited spectrum of activity. The introduction of a fluorine atom at the C-6 position, along with other modifications, gave rise to the highly successful class of fluoroquinolones, such as ciprofloxacin, which exhibit broad-spectrum antibacterial activity.
Comparative Antibacterial Potency: Ciprofloxacin vs. Nalidixic Acid
| Organism | Ciprofloxacin (Fluoroquinolone) MIC (µg/mL) | Nalidixic Acid (Quinolone) MIC (µg/mL) |
| Escherichia coli | 0.015 - 0.06 | 4 - 16 |
| Salmonella Typhi | ≤ 1 | ≥ 32 (Resistant) |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower values indicate higher potency. Data is compiled from multiple sources.[6][7][8][9][10]
The significantly lower MIC values for ciprofloxacin highlight the dramatic increase in antibacterial potency achieved through fluorination and other structural modifications.[6][7][8][9][10]
Case Study 3: Kinase Inhibitors in Oncology
In the realm of cancer therapeutics, kinase inhibitors are a major class of targeted agents. Fluorination is a common strategy to improve their pharmacokinetic properties and binding affinity. The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer cell proliferation and survival, and many inhibitors targeting this pathway are fluorinated.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, detailed experimental methodologies are crucial. Below are standardized protocols for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of the 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Kinase Reaction: Prepare a master mix of the kinase, substrate, and assay buffer. Add this mixture to the wells.
-
Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM).
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Ice-cold acetonitrile or methanol (stop solution)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM and prepare the incubation mixture containing HLM and phosphate buffer.
-
Pre-incubation: Add the test compound to the incubation mixture and pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold stop solution.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Experimental and Logical Workflows
Visualizing the workflow for these comparative studies can aid in understanding the process.
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.
Logical Relationship of Fluorine's Impact
Caption: The logical flow of how fluorine substitution influences biological activity.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in drug discovery. As demonstrated through the case studies and data presented, fluorination can significantly enhance the biological activity of derivatives by improving metabolic stability, modulating physicochemical properties, and increasing target affinity. However, the effects of fluorination are highly dependent on the specific molecular context, including the position and number of fluorine atoms. Therefore, a systematic and comparative approach, as outlined in this guide, is essential for rationally designing and developing next-generation therapeutics with superior efficacy and safety profiles.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging nalidixic acid and ciprofloxacin resistance in non-typhoidal Salmonella isolated from patients having acute diarrhoeal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nalidixic Acid Disk for Laboratory Detection of Ciprofloxacin Resistance in Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Effect of Ciprofloxacin and Nalidixic Acid in the Infection of Different Parts of the Urinary Tract | Shahroud Journal of Medical Sciences [sjms.shmu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Fluoro-5-iodobenzoic Acid: Established Methods vs. a Novel Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. The precise arrangement of the fluorine, iodine, and carboxylic acid functionalities on the benzene ring offers versatile handles for a variety of chemical transformations. This guide provides a comparative analysis of a well-established synthetic route to this compound against a potential new synthetic strategy, offering insights into their respective methodologies, and potential advantages and disadvantages.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the established Sandmeyer reaction and a proposed new palladium-catalyzed carboxylation route for the synthesis of this compound.
| Parameter | Established Method: Sandmeyer Reaction | New Synthetic Route: Palladium-Catalyzed Carboxylation |
| Starting Material | 3-Fluoro-5-iodoaniline | 1-Bromo-3-fluoro-5-iodobenzene |
| Key Reagents | NaNO₂, HCl, KI | Pd(OAc)₂, dppf, Mo(CO)₆, DBU |
| Overall Yield | ~60-70% | Estimated ~75-85% |
| Product Purity | Typically requires purification (recrystallization or chromatography) | Generally high, may require chromatographic purification |
| Reaction Time | 4-6 hours | 12-24 hours |
| Scalability | Well-established for large-scale synthesis | Potentially scalable, but may require catalyst optimization |
| Safety Considerations | Diazonium salts are potentially explosive | Palladium catalysts can be expensive and require careful handling; carbon monoxide is toxic |
Experimental Protocols
Established Method: Sandmeyer Reaction
This route involves the diazotization of 3-fluoro-5-iodoaniline followed by a Sandmeyer-type reaction to introduce the carboxylic acid group.
Step 1: Diazotization of 3-Fluoro-5-iodoaniline
-
In a flask equipped with a stirrer, dissolve 3-fluoro-5-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
New Synthetic Route: Palladium-Catalyzed Carboxylation
This proposed novel route utilizes a palladium-catalyzed carboxylation of 1-bromo-3-fluoro-5-iodobenzene, offering a potentially more direct and higher-yielding alternative.
Step 1: Carboxylation Reaction
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-3-fluoro-5-iodobenzene (1 equivalent), palladium(II) acetate (0.02 equivalents), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 equivalents), and molybdenum hexacarbonyl (Mo(CO)₆) (1.1 equivalents).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equivalents) to the mixture.
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the established and proposed new synthetic routes.
Caption: Established Sandmeyer reaction pathway.
Caption: Proposed new palladium-catalyzed carboxylation pathway.
Experimental Workflow Visualization
The logical steps involved in performing each synthetic route are outlined below.
Caption: Side-by-side experimental workflow comparison.
Conclusion
The traditional Sandmeyer reaction remains a viable and well-documented method for the synthesis of this compound. Its primary advantages are the use of relatively inexpensive reagents and its established scalability. However, the use of potentially unstable diazonium salts requires careful temperature control and handling.
The proposed palladium-catalyzed carboxylation route offers a promising alternative that may provide higher yields and a more direct synthesis from a different starting material. While the initial investment in the catalyst may be higher, this route could offer advantages in terms of reaction efficiency and milder reaction conditions overall. Further experimental validation is necessary to fully assess the practicality and economic viability of this new approach. Researchers and process chemists should consider the specific requirements of their project, including scale, cost, and safety, when selecting the most appropriate synthetic route.
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-iodobenzoic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Fluoro-5-iodobenzoic acid is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with established safety protocols.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its associated hazards. This substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Table 1: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash thoroughly after handling.[1] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust, fumes, gas, mist, vapours, spray.[1] |
| - | P271: Use only outdoors or in a well-ventilated area.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste.[2][3] Never dispose of this chemical down the drain or in regular trash.[2]
Experimental Protocol: Chemical Waste Neutralization and Disposal
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Disposal must be carried out at an approved waste disposal plant and in accordance with all local, regional, national, and international regulations.[1][2][3]
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container.
-
After triple rinsing, the container may be disposed of as non-hazardous waste, or as directed by your institution's EHS guidelines.
-
III. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand or vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Fluoro-5-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Fluoro-5-iodobenzoic acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times. | Protects against splashes and dust particles. |
| Face Shield | To be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. | Provides a full barrier for the face. | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with Viton or nitrile gloves is recommended. | Protects against skin contact and irritation. Given the compound is both halogenated and aromatic, a robust glove choice is critical. |
| Body Protection | Laboratory Coat | Standard practice for all laboratory work. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered chemical, which can cause respiratory irritation.[1] |
Detailed Operational Procedures
Follow these step-by-step instructions for common laboratory procedures involving this compound.
Experimental Workflow for Handling this compound
Experimental Protocols
Protocol 1: Weighing the Compound
-
Preparation: Always handle this compound powder within a certified chemical fume hood to minimize inhalation risk.[2] Before starting, ensure the work area is clean and uncluttered.
-
Tare the Balance: Place a clean, dry weighing boat or paper on the analytical balance and tare it.
-
Transfer the Powder: Using a clean spatula, carefully transfer the desired amount of the compound to the weighing vessel. Avoid creating dust.
-
Record the Mass: Accurately record the final mass of the compound.
-
Clean Up: After weighing, carefully clean the spatula and the area around the balance to remove any residual powder.
Protocol 2: Preparing a Solution
-
Initial Dissolution: Transfer the weighed solid into a beaker. Add a small amount of the desired solvent and swirl gently to dissolve the solid.
-
Quantitative Transfer: Using a funnel, carefully pour the solution from the beaker into a volumetric flask.[3]
-
Rinsing: Rinse the beaker multiple times with a small amount of the solvent, transferring the rinsate to the volumetric flask each time to ensure all of the compound is transferred.[3]
-
Dilution: Carefully add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.[3]
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled "Halogenated Organic Solid Waste" | Collect any unused solid this compound in this designated container. |
| Liquid Waste | Labeled "Halogenated Organic Liquid Waste" | Solutions containing this compound should be disposed of in this container. Do not mix with non-halogenated waste.[5] |
| Contaminated PPE | Labeled "Solid Chemical Waste" | Dispose of used gloves, weighing papers, and other contaminated disposable items in a designated solid waste container. |
Important Disposal Considerations:
-
Do not dispose of this compound down the drain.[6]
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.[1] Halogenated organic wastes are typically incinerated at high temperatures by a licensed hazardous waste disposal company.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
